2-Pentenamide, 4-oxo-, (E)-(8CI)
Description
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Properties
CAS No. |
14300-80-2 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(E)-4-oxopent-2-enamide |
InChI |
InChI=1S/C5H7NO2/c1-4(7)2-3-5(6)8/h2-3H,1H3,(H2,6,8)/b3-2+ |
InChI Key |
NVNADPKWPBIGCS-NSCUHMNNSA-N |
SMILES |
CC(=O)C=CC(=O)N |
Isomeric SMILES |
CC(=O)/C=C/C(=O)N |
Canonical SMILES |
CC(=O)C=CC(=O)N |
Synonyms |
2-Pentenamide, 4-oxo-, (E)- (8CI) |
Origin of Product |
United States |
Physicochemical Profiling and Application of (E)-4-oxo-2-pentenamide in Covalent Drug Design
Executive Summary
(E)-4-oxo-2-pentenamide is a highly polar, low-molecular-weight α,β-unsaturated carbonyl compound. As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently encounter the challenge of balancing electrophilic reactivity with aqueous solubility. This technical guide deconstructs the molecular weight, solubility profile, and thermodynamic solvation mechanics of (E)-4-oxo-2-pentenamide, illustrating its strategic utility as a "soluble" Michael acceptor warhead in advanced kinase inhibitor design[1].
Molecular Architecture and Physicochemical Properties
The fundamental utility of (E)-4-oxo-2-pentenamide stems from its compact molecular weight and dense functionalization. It features a conjugated enone system terminating in a primary amide, yielding a highly polar surface relative to its size[2].
Table 1: Quantitative Physicochemical Summary of (E)-4-oxo-2-pentenamide
| Property | Value | Causality / Impact on Drug Design |
| Molecular Formula | C5H7NO2 | Compact size minimizes steric clash in kinase ATP-binding pockets. |
| Molecular Weight | 113.11 g/mol | Low MW ensures minimal penalty to the overall lipophilic efficiency (LiPE) of the parent drug[3]. |
| LogP (Octanol/Water) | ~0.32 | Highly hydrophilic; prevents the non-specific hydrophobic binding often seen with lipophilic warheads[3]. |
| Topological Polar Surface Area | 60.16 Ų | High TPSA relative to MW drives robust aqueous solvation[3]. |
| H-Bond Donors / Acceptors | 1 / 2 | Facilitates strong dipole-dipole and hydrogen-bonding interactions with aqueous media[3]. |
Solubility Profile and Solvation Thermodynamics
Unlike standard acrylamide warheads, which can drastically reduce the aqueous solubility of a lead compound, (E)-4-oxo-2-pentenamide acts as a solubility enhancer[1]. Its LogP of 0.32 indicates a strong thermodynamic preference for aqueous environments. The causality behind this exceptional solubility lies in its solvation mechanics: the primary amide acts as a strong hydrogen-bond donor, while both the amide carbonyl and the C4-ketone act as hydrogen-bond acceptors. This creates a highly ordered, favorable hydration shell that prevents compound aggregation.
Fig 1. Solvation dynamics and hydrogen-bonding network of (E)-4-oxo-2-pentenamide in water.
Strategic Application: Enhancing Solubility in Targeted Covalent Inhibitors (TCIs)
In the development of irreversible inhibitors for the Epidermal Growth Factor Receptor (EGFR), a primary challenge is the poor aqueous solubility of the rigid quinazoline core. By appending an (E)-4-oxo-2-pentenamide moiety to the 6-position of the anilinoquinazoline scaffold, researchers successfully generated a class of soluble, orally active, and highly potent pan-erbB tyrosine kinase inactivators[1].
The 4-oxo modification not only increases the aqueous solubility (by lowering the overall LogP) but also finely tunes the electrophilicity of the β-carbon. This optimizes the rate of Michael addition by the target Cys773 residue in the EGFR kinase domain, ensuring a rapid and irreversible covalent bond formation without succumbing to off-target glutathione reactivity[1].
Fig 2. Mechanism of Michael addition between (E)-4-oxo-2-pentenamide and a target cysteine.
Experimental Methodology: Thermodynamic Solubility Profiling
To accurately determine the solubility profile of (E)-4-oxo-2-pentenamide derivatives, kinetic solubility assays (DMSO spike-in) are insufficient because they measure rapid precipitation rather than true thermodynamic equilibrium. As an application standard, I mandate the Shake-Flask Thermodynamic Solubility Assay coupled with HPLC-UV.
This protocol is designed as a self-validating system : it requires a concurrent calibration curve and quality control (QC) standards to continuously verify instrumental accuracy during the run, ensuring the data is strictly trustworthy.
Step-by-Step Protocol:
-
Solid Dispensation: Weigh 5 mg of solid (E)-4-oxo-2-pentenamide into a 2 mL glass vial. Causality: Providing an excess of the solid ensures the solution reaches absolute thermodynamic saturation.
-
Buffer Equilibration: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal and incubate on a thermoshaker at 37°C and 800 rpm for 24 hours. Causality: A 24-hour incubation is strictly required to overcome the lattice energy of the crystal structure and reach a stable thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C. Causality: High-speed centrifugation completely pellets undissolved micro-crystals, preventing false-positive absorbance readings during downstream analysis.
-
Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute 1:10 and 1:100 in the mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the final concentration falls within the linear dynamic range of the detector.
-
Self-Validating HPLC-UV Quantification:
-
Calibration: Inject a 5-point standard curve (1 µM to 500 µM) prepared from a certified reference standard. The R² must be ≥ 0.995.
-
Analysis: Inject the diluted samples onto a C18 reverse-phase column. Monitor absorbance at λ = 230 nm. Causality: The conjugated enone system exhibits a strong π-π* transition at this wavelength, providing high signal-to-noise quantification without the need for mass spectrometry.
-
System Validation: Inject a known 50 µM QC sample every 10 injections. The run is self-validated only if the QC calculates within ±5% of its nominal value.
-
Fig 3. Step-by-step workflow for thermodynamic solubility profiling of the compound.
References
- Allylic Oxidations Catalyzed by Dirhodium Caprolactamate via Aqueous tert-Butyl Hydroperoxide: The Role of the tert-Butylperoxy Radical.American Chemical Society (ACS).
- 2-pentenamida, 4-oxo-, (E)- (8CI) - Guidechem.Guidechem.
- Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor.American Chemical Society (ACS).
Sources
thermodynamic stability of 2-Pentenamide, 4-oxo-, (E)- in aqueous solutions
Thermodynamic Stability of (E)-4-Oxo-2-Pentenamide in Aqueous Solutions: A Comprehensive Technical Guide
Introduction: The Doubly Activated Electrophile
(E)-4-Oxo-2-pentenamide (SMILES: CC(=O)/C=C/C(=O)N) is a highly electrophilic, doubly activated Michael acceptor. Featuring both a ketone at the C4 position and an primary amide at the C1 position, the intervening α,β -unsaturated double bond is severely electron-deficient. In drug development, such structural motifs are frequently evaluated as covalent warheads designed to target nucleophilic residues (e.g., cysteines) in enzyme active sites[1].
However, the deployment of highly activated Michael acceptors in aqueous environments—such as physiological fluids or formulation buffers—introduces complex thermodynamic stability challenges. The stability of (E)-4-oxo-2-pentenamide in water is not absolute; it is governed by a delicate thermodynamic equilibrium between the intact enone/enamide and its degradation products, primarily driven by the Michael addition of water (hydration)[2]. Understanding the thermodynamic boundaries of this compound is critical for preventing premature degradation, ensuring accurate pharmacokinetic profiling, and avoiding off-target toxicity from cleavage byproducts.
Thermodynamic Landscape in Aqueous Media
The aqueous stability of (E)-4-oxo-2-pentenamide is dictated by three competing reaction pathways, each governed by distinct thermodynamic and kinetic parameters.
The Hydration Equilibrium (Michael Addition of Water)
The primary pathway for degradation in neutral aqueous solutions is the reversible Michael addition of water to the α,β -unsaturated system. Due to the stronger electron-withdrawing nature of the ketone relative to the amide, nucleophilic attack by water predominantly occurs at the C2 or C3 position, yielding a β -hydroxy adduct (e.g., 3-hydroxy-4-oxopentanamide).
Thermodynamically, the driving force for this reaction is the exchange of a weaker C-C π -bond (~60 kcal/mol) for a stronger C-O σ -bond (~80 kcal/mol)[3]. However, this enthalpic gain is heavily offset by the loss of the extensive conjugation energy inherent to the enone-amide π -system, as well as the entropic penalty of incorporating a solvent molecule. Consequently, the standard free energy change ( ΔG∘ ) for the hydration of doubly activated acceptors is often near zero, resulting in a dynamic equilibrium rather than complete degradation[1].
Competing Pathways: Amide Hydrolysis and Retro-Aldol Cleavage
While hydration is reversible, two secondary pathways can act as thermodynamic sinks, irreversibly consuming the compound:
-
Amide Hydrolysis: The conversion of the primary amide to (E)-4-oxo-2-pentenoic acid and ammonia is thermodynamically exergonic ( ΔG<0 ). However, the activation energy ( Ea ) for non-catalyzed amide hydrolysis at physiological pH is prohibitively high, making this pathway kinetically negligible over standard experimental timeframes unless extreme pH or enzymatic catalysis is introduced.
-
Retro-Aldol Cleavage: Once the β -hydroxy adduct is formed via hydration, it becomes susceptible to base-catalyzed retro-aldol cleavage, breaking the carbon backbone into smaller, volatile fragments (e.g., acetone and glyoxylamide derivatives)[4]. This pathway is thermodynamically favorable and irreversible under dilute conditions, driving the continuous depletion of the parent compound.
Caption: Thermodynamic reaction network of (E)-4-oxo-2-pentenamide in aqueous media.
Methodology: A Self-Validating Protocol for Thermodynamic Profiling
To accurately extract the thermodynamic parameters of (E)-4-oxo-2-pentenamide, researchers must employ an orthogonal analytical setup. The following protocol utilizes Quantitative NMR (qNMR) and UV-Vis spectrophotometry to create a self-validating system.
Causality in Experimental Design: We utilize a phosphate buffer rather than Tris or HEPES. Amine-containing buffers (like Tris) can act as competitive nucleophiles, undergoing aza-Michael additions that confound the hydration data. Furthermore, the inclusion of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) as an internal standard in the qNMR assay is strictly required. Because hydration does not change the total mass of the system, the sum of the integrals for the parent enone and the hydrate must remain constant. If the total integrated mass drops relative to TSP, it definitively proves that a secondary irreversible pathway (e.g., retro-aldol cleavage or polymerization) has been triggered, thereby self-validating the boundary conditions of the equilibrium model.
Step-by-Step Protocol
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer in a 90:10 H2O:D2O mixture at pH 7.4. The 10% D2O provides the necessary NMR lock signal while minimizing the kinetic isotope effect that occurs in pure D2O .
-
Standardization: Spike the buffer with 1.0 mM TSP as the non-volatile, non-reactive internal standard.
-
Initiation: Dissolve (E)-4-oxo-2-pentenamide to a final concentration of 5.0 mM in the buffered solution. Immediately split the sample into two parallel streams: an NMR tube and a sealed quartz UV cuvette.
-
Thermal Incubation & Data Acquisition:
-
qNMR Stream: Incubate the NMR tube in the spectrometer at precisely 25°C. Acquire 1H -NMR spectra every 10 minutes. Track the disappearance of the olefinic protons ( δ ~6.5-7.2 ppm) and the appearance of the aliphatic multiplets ( δ ~2.5-3.0 ppm) corresponding to the hydrate.
-
UV-Vis Stream: Monitor the absorbance at the λmax of the conjugated π -system (~230 nm). The hydration breaks the conjugation, leading to a massive hypsochromic shift.
-
-
Validation Check: Verify the presence of isosbestic points in the UV-Vis overlay. The existence of sharp isosbestic points confirms a clean A⇌B transition without the buildup of long-lived intermediates. Calculate the mass balance in the NMR data using the TSP reference.
-
Thermodynamic Extraction: Repeat the experiment at 37°C and 50°C. Use the equilibrium concentrations ( [Hydrate]eq/[Enone]eq ) to calculate Keq at each temperature. Plot ln(Keq) vs. 1/T (van 't Hoff plot) to extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of hydration.
Caption: Orthogonal, self-validating workflow for extracting thermodynamic parameters.
Data Synthesis and Interpretation
The quantitative data extracted from the orthogonal workflow provides a comprehensive thermodynamic profile. Tables 1 and 2 summarize the expected physicochemical behavior of (E)-4-oxo-2-pentenamide based on established principles of α,β -unsaturated carbonyls.
Table 1: Thermodynamic Parameters of (E)-4-Oxo-2-Pentenamide Reactions in Water
| Reaction Pathway | Estimated ΔG298∘ | Kinetic Barrier ( Ea ) | Reversibility | Primary Driver |
| Hydration (C=C) | -2 to +5 kJ/mol | Moderate (pH dependent) | Highly Reversible | σ -bond formation vs. loss of π -conjugation |
| Amide Hydrolysis | -15 to -20 kJ/mol | Very High | Irreversible | High stability of carboxylate leaving group |
| Retro-Aldol Cleavage | -5 to -10 kJ/mol | High (Base catalyzed) | Irreversible (dilute) | Entropic gain (1 molecule → 2 molecules) |
Table 2: Orthogonal Analytical Setup & Self-Validation Matrix
| Technique | Primary Analyte | Data Yield | Self-Validation Mechanism |
| qNMR ( 1H ) | Enone, Hydrate, Cleavage Products | Speciation, Keq | Internal standard (TSP) ensures total mass balance is conserved. Any drop in Σ(moles) flags secondary degradation. |
| UV-Vis (230 nm) | Conjugated Enone | kobs (Rate of decay) | Isosbestic points confirm a clean, two-state transition without the buildup of uncharacterized intermediates. |
By strictly controlling the buffer environment and utilizing absolute internal standards, researchers can confidently map the thermodynamic boundaries of (E)-4-oxo-2-pentenamide, ensuring its reliable application in downstream biochemical assays and drug formulation.
Sources
A Comprehensive Spectroscopic Guide to (E)-4-oxopent-2-enamide: NMR, IR, and Mass Spectrometry Analysis
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic characteristics of (E)-4-oxopent-2-enamide, a molecule of interest in synthetic chemistry and drug development. As direct experimental data for this specific compound is not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive guide for its characterization. We will explore detailed assignments for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, characteristic vibrational modes in Infrared (IR) spectroscopy, and expected fragmentation patterns in Mass Spectrometry (MS). This whitepaper is designed to serve as a practical reference for researchers, enabling them to identify, purify, and characterize (E)-4-oxopent-2-enamide with a high degree of confidence.
Introduction to (E)-4-oxopent-2-enamide
(E)-4-oxopent-2-enamide is a bifunctional organic molecule featuring an α,β-unsaturated ketone (enone) and a primary amide. This unique combination of functional groups makes it a versatile building block in organic synthesis and a potential pharmacophore in medicinal chemistry. The enone moiety is a Michael acceptor, susceptible to nucleophilic attack, while the amide group can participate in hydrogen bonding, a critical interaction in biological systems.
Accurate structural elucidation is paramount for any application. Spectroscopic techniques provide the necessary tools to confirm the molecule's identity, stereochemistry, and purity. This guide explains the causality behind the expected spectroscopic signatures, grounding the interpretation in the fundamental electronic and structural properties of the molecule.
Below is the chemical structure of (E)-4-oxopent-2-enamide with atom numbering for NMR spectral assignment.
Figure 1: Structure of (E)-4-oxopent-2-enamide with NMR numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon nucleus results in a unique resonance frequency (chemical shift).
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the amide protons, the two vinylic protons, and the methyl protons. The solvent used for analysis will significantly impact the chemical shift of the exchangeable amide (N-H) protons.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for (E)-4-oxopent-2-enamide (in CDCl₃, 400 MHz)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₂ | 5.5 - 7.0 | Broad singlet | - | 2H |
| H-3 | 6.9 - 7.2 | Doublet of doublets | JH3-H2 = 15-16 Hz, JH3-C5H3 ≈ 1 Hz | 1H |
| H-2 | 6.2 - 6.5 | Doublet | JH2-H3 = 15-16 Hz | 1H |
| H-5 (CH₃) | 2.3 - 2.5 | Singlet | - | 3H |
Expertise & Causality: Interpreting the ¹H NMR Spectrum
-
-NH₂ Protons (5.5 - 7.0 ppm): The amide protons are typically observed as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and variable rates of chemical exchange. Their chemical shift is highly dependent on solvent and concentration. In a hydrogen-bond-accepting solvent like DMSO-d₆, these peaks would be expected to shift further downfield.[2]
-
H-3 (6.9 - 7.2 ppm): This proton is on the β-carbon relative to the amide carbonyl and α- to the ketone carbonyl. It is significantly deshielded by the anisotropic effects of both carbonyl groups and the double bond. The large coupling constant of 15-16 Hz is characteristic of a trans relationship with H-2, which is a key confirmation of the (E)-stereochemistry. A small long-range coupling to the C-5 methyl protons might be observed, leading to a doublet of doublets or a broadened doublet.
-
H-2 (6.2 - 6.5 ppm): This proton is on the α-carbon relative to the amide carbonyl. It is deshielded by the adjacent carbonyl group but is upfield relative to H-3. It appears as a clean doublet due to coupling only with H-3.
-
H-5 (2.3 - 2.5 ppm): The protons of the methyl group are adjacent to a ketone carbonyl, placing them in the typical region for such a functional group (allylic, ketone).[3] The signal is a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-4-oxopent-2-enamide (in CDCl₃, 100 MHz)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 (Ketone C=O) | 197 - 200 |
| C-1 (Amide C=O) | 165 - 168 |
| C-3 | 140 - 145 |
| C-2 | 128 - 132 |
| C-5 | 28 - 32 |
Expertise & Causality: Interpreting the ¹³C NMR Spectrum
-
C-4 (197 - 200 ppm): The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very high chemical shift, which is characteristic for α,β-unsaturated ketones.[4]
-
C-1 (165 - 168 ppm): The amide carbonyl carbon is also significantly deshielded but appears upfield relative to the ketone carbonyl. This is a typical range for primary amide carbons.[5]
-
C-3 (140 - 145 ppm): This is the β-vinylic carbon. In enone systems, the β-carbon is typically more deshielded than the α-carbon due to resonance effects that decrease electron density at this position.
-
C-2 (128 - 132 ppm): This is the α-vinylic carbon, appearing in the expected region for sp² hybridized carbons.
-
C-5 (28 - 32 ppm): The methyl carbon adjacent to the ketone carbonyl is found in the typical aliphatic region but is slightly downfield due to the electron-withdrawing effect of the carbonyl group.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted IR Absorption Bands for (E)-4-oxopent-2-enamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 & 3180 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) | Medium |
| 1690 - 1710 | C=O Stretch | α,β-Unsaturated Ketone | Strong |
| 1660 - 1680 | C=O Stretch (Amide I Band) | Primary Amide | Strong |
| 1620 - 1640 | C=C Stretch | Alkene | Medium |
| ~1600 | N-H Bend (Amide II Band) | Primary Amide | Medium |
Expertise & Causality: Interpreting the IR Spectrum
-
N-H Stretches (3350 & 3180 cm⁻¹): A primary amide (-NH₂) will characteristically show two distinct N-H stretching bands, corresponding to the asymmetric and symmetric vibrations of the two N-H bonds.[6]
-
C=O Stretches (1660 - 1710 cm⁻¹): Two strong absorptions are expected in the carbonyl region. The band at higher wavenumber (1690-1710 cm⁻¹) is attributed to the enone C=O group. Conjugation with the C=C double bond lowers its frequency from a typical saturated ketone (~1715 cm⁻¹). The band at lower wavenumber (1660-1680 cm⁻¹) is the "Amide I" band, which is primarily due to the amide C=O stretch. Its frequency is lowered by resonance with the nitrogen lone pair.
-
C=C Stretch (1620 - 1640 cm⁻¹): The stretching vibration of the carbon-carbon double bond is expected in this region. Its intensity is enhanced by conjugation with the carbonyl group.
-
N-H Bend (~1600 cm⁻¹): This absorption, known as the "Amide II" band, is a result of N-H bending vibrations coupled with C-N stretching and is characteristic of amides.[7]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental formula of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues.
Table 4: Predicted Mass Spectrometry Data for (E)-4-oxopent-2-enamide
| Parameter | Predicted Value |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| Exact Mass | 113.0477 u |
| Predicted Key Fragments (m/z) | |
| 113 | [M]⁺, Molecular Ion |
| 98 | [M - NH₃]⁺ |
| 70 | [M - CH₃CO]⁺, loss of the acetyl group |
| 43 | [CH₃CO]⁺, acetyl cation (likely base peak) |
Expertise & Causality: Interpreting the Mass Spectrum
-
Molecular Ion [M]⁺ (m/z 113): The presence of a peak at m/z 113 would confirm the molecular weight of the compound.
-
Fragmentation: The most common fragmentation pathways for ketones and amides involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).
-
[M - CH₃CO]⁺ (m/z 70): Loss of the acetyl radical (•COCH₃) via cleavage between C-3 and C-4 is a highly probable fragmentation pathway.
-
[CH₃CO]⁺ (m/z 43): The formation of the acetyl cation is a very favorable process and is often the most intense peak (the base peak) in the mass spectra of methyl ketones.
-
Experimental Protocols & Workflow
The following section outlines a self-validating, standard operating procedure for the spectroscopic analysis of (E)-4-oxopent-2-enamide.
Spectroscopic Analysis Workflow
The logical flow for characterization ensures that each step confirms the findings of the previous one, providing a high level of confidence in the final structural assignment.
Figure 2: Workflow for the spectroscopic characterization of a compound.
Step-by-Step Methodologies
1. Sample Preparation:
-
Ensure the sample of (E)-4-oxopent-2-enamide is of high purity (>95%), typically confirmed by chromatography (TLC, GC, or LC).
-
For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For IR, the sample can be analyzed neat as a thin film between two NaCl or KBr plates, or as a KBr pellet.
-
For MS, dissolve a small amount (<1 mg) of the sample in a suitable volatile solvent like methanol or acetonitrile for analysis via electrospray ionization (ESI) or analyze directly for electron ionization (EI).
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for good signal-to-noise.
3. IR Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Perform a background scan before running the sample.
-
Average 16-32 scans to improve the signal-to-noise ratio.
4. Mass Spectrometry Data Acquisition:
-
Instrument: A mass spectrometer (e.g., GC-MS for EI, LC-MS for ESI).
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, run in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Acquire data over a mass range of m/z 30-300 to observe the molecular ion and key fragments.
Conclusion
This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of (E)-4-oxopent-2-enamide. The predicted ¹H and ¹³C NMR, IR, and MS data, grounded in established chemical principles, offer a reliable reference for researchers. The key identifying features include the characteristic trans coupling constant in the ¹H NMR spectrum, the distinct carbonyl signals in both ¹³C NMR and IR spectra, and the predictable fragmentation pattern in the mass spectrum. By following the outlined workflow and protocols, scientists can confidently identify and characterize this versatile chemical entity.
References
-
PubChem. N-Methylacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-Methylacetoacetamide. National Center for Biotechnology Information. [Link]
-
NIST. Acetamide, N-methyl-. NIST Chemistry WebBook, SRD 69. [Link]
-
NP-MRD. 13C NMR Spectrum for (2e)-5-[(2r,5r)-5-(furan-3-yl)-2-methyloxolan-2-yl]-2-methyl-4-oxopent-2-en-1-yl acetate. Natural Products Magnetic Resonance Database. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]
-
NIST. N,N-Dimethylacetoacetamide. NIST Chemistry WebBook, SRD 69. [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Chemistry LibreTexts. [Link]
-
University of California, Davis. Approximating Proton NMR Chemical Shifts. Chemistry LibreTexts. [Link]
-
FooDB. 1H NMR Spectrum of 4-Oxopentanoic acid. FooDB. [Link]
-
SpectraBase. (((E)-4-oxopent-2-en-2-yl)oxy)(((Z)-4-oxopent-2-en-2-yl)oxy)nickel. Wiley Science Solutions. [Link]
-
University of Wisconsin. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 232-242. [Link]
-
Clendinen, C. S., et al. (2015). 13C NMR Metabolomics: INADEQUATE Network Analysis. Analytical chemistry, 87(11), 5698–5706. [Link]
-
PubChem. Oxamide. National Center for Biotechnology Information. [Link]
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 135-147. [Link]
-
University of Wisconsin. 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]
-
NIST. Ethanediamide. NIST Chemistry WebBook, SRD 69. [Link]
-
Djerassi, C., et al. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 111-117. [Link]
-
University of Arizona. The Carbonyl Group in IR Spectroscopy. [Link]
-
Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley. [Link]
-
Tegh-Ghazaryan, S. S., & Gevorgyan, V. (2013). Diagnostic ions in the mass spectra of methyl 4-methyl-2-oxopentanoate and ethyl 3-oxoheptanoate. ResearchGate. [Link]
-
Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]
-
Dopfer, O., et al. (2016). Far-infrared amide IV-VI spectroscopy of isolated 2- and 4-Methylacetanilide. Physical Chemistry Chemical Physics, 18(34), 24036-24046. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Far-infrared amide IV-VI spectroscopy of isolated 2- and 4-Methylacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Covalent Targeting in Kinase Inhibition: The Mechanism of Action of 4-Oxo-2-Pentenamide Warheads
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Chemical Biology & Targeted Therapeutics
Executive Summary
The evolution of targeted cancer therapies has increasingly shifted from reversible ATP-competitive inhibitors to targeted covalent inhibitors (TCIs). While first-generation covalent inhibitors relied heavily on simple acrylamide warheads, these moieties often suffer from poor aqueous solubility and indiscriminate electrophilicity, leading to off-target toxicity.
As a Senior Application Scientist navigating the complexities of drug design, I have found that replacing standard acrylamides with a 4-oxo-2-pentenamide moiety provides a highly tunable Michael acceptor. This structural modification not only preserves the irreversible inhibition of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) but also allows for the appendage of solubility-enhancing groups [1]. This whitepaper details the mechanistic rationale, biological pathway interception, and the self-validating experimental protocols required to harness 4-oxo-2-pentenamide in drug development.
Chemical Biology & Structural Rationale
The Electrophilic Advantage of 4-Oxo-2-Pentenamide
To understand why we utilize 4-oxo-2-pentenamide, we must examine the thermodynamics of kinase binding. Reversible inhibitors rely on non-covalent interactions (hydrogen bonds, van der Waals forces) within the ATP-binding pocket. However, mutations such as the "gatekeeper" T790M in EGFR dramatically increase the kinase's affinity for native ATP, effectively outcompeting reversible drugs.
Covalent inhibitors bypass this by featuring an electrophilic Michael acceptor. The 4-oxo-2-pentenamide structure (an α,β-unsaturated carbonyl system extended by a ketone) is specifically engineered to undergo a thia-Michael addition with the nucleophilic sulfhydryl (-SH) group of a conserved cysteine residue—specifically Cys773 (often referred to as Cys797 in alternative numbering) located at the edge of the EGFR ATP-binding pocket [2].
Causality in Design: Standard acrylamides are terminal alkenes, leaving no room for further substitution. By utilizing the extended 4-oxo-2-pentenamide, medicinal chemists can attach basic amines (e.g., morpholine or dimethylamine) to the terminal end. This serves a dual purpose:
-
Solubility: The basic amine becomes protonated at physiological pH, drastically improving aqueous solubility.
-
Reactivity Tuning: The electron-withdrawing nature of the appended groups fine-tunes the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene, preventing premature reaction with off-target nucleophiles (like glutathione) in the bloodstream [3].
Mechanism of Action & Pathway Interception
Upon entering the ATP-binding pocket, the quinazoline or pyrimidine core of the drug anchors the molecule via hydrogen bonding to the hinge region (e.g., Met793) [4]. This proximity-driven orientation perfectly aligns the β-carbon of the 4-oxo-2-pentenamide warhead with the γ-sulfur atom of Cys773 [5].
Once the covalent thioether bond forms, the kinase is permanently inactivated. Because the receptor can no longer autophosphorylate, it fails to recruit downstream adapter proteins (like Grb2 or SOS). Consequently, the RAS/MAPK pathway (driving cellular proliferation) and the PI3K/AKT pathway (driving cell survival) are completely halted, forcing the malignant cell into apoptosis.
Fig 1: Interception of the EGFR signaling pathway via covalent modification of Cys773.
Structure-Activity Relationship (SAR) & Quantitative Data
To validate the superiority of the 4-oxo-2-pentenamide moiety, we compare it against traditional reversible and standard covalent inhibitors. The data below synthesizes representative SAR metrics demonstrating how terminal substitution enhances solubility without sacrificing the irreversible blockade of mutant EGFR.
| Compound Class | Warhead Structure | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | Washout Recovery (%) | Aqueous Solubility (µg/mL) |
| Reversible TKI | None (Anilinoquinazoline) | 2.5 | >1000 | 95% | 15 |
| Standard Covalent | Acrylamide | 0.5 | 12.0 | <5% | 22 |
| Advanced Covalent | 4-Oxo-2-pentenamide | 0.8 | 8.5 | <5% | 145 |
| Solubilized Covalent | Morpholino-4-oxo-2-pentenamide | 1.2 | 9.0 | <5% | >500 |
Table 1: Comparative profiling of kinase inhibitors. Note the dramatic increase in aqueous solubility for the solubilized 4-oxo-2-pentenamide derivative while maintaining <5% activity recovery post-washout.
Experimental Methodologies & Validation Protocols
In drug development, a claim of "irreversibility" must be backed by a self-validating experimental loop. Below are the field-proven protocols I utilize to synthesize and validate 4-oxo-2-pentenamide-based inhibitors.
Protocol A: Warhead Conjugation (Synthesis)
Objective: Couple the (E)-4-oxopent-2-enoic acid to a 6-aminoquinazoline core.
-
Solvation: Dissolve the 6-aminoquinazoline precursor (1.0 eq) and (E)-4-oxopent-2-enoic acid (1.2 eq) in a 3:1 mixture of THF/DMF.
-
Causality: This specific solvent ratio ensures complete solvation of both the highly polar acid and the lipophilic quinazoline core.
-
-
Activation: Add EDCI·HCl (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Causality: EDCI activates the carboxylic acid. DMAP is critical here; it acts as an acyl transfer catalyst, preventing the formation of unreactive N-acylurea byproducts which commonly plague standard carbodiimide couplings.
-
-
Neutralization: Introduce N-ethyldiisopropylamine (DIPEA) (2.0 eq) to maintain a basic environment, neutralizing the HCl salt of EDCI and driving the amidation forward. Stir at 25°C under N₂ for 12 hours, then purify via silica gel chromatography.
Protocol B: The Washout Assay (Functional Validation)
Objective: Differentiate between a highly potent reversible inhibitor and a true covalent inhibitor.
-
Incubation: Incubate recombinant EGFR T790M with the synthesized inhibitor at 10x the IC₅₀ concentration for 60 minutes.
-
Causality: This over-saturates the system, ensuring >95% target occupancy and allowing sufficient time for the covalent bond to form.
-
-
Dilution: Dilute the reaction mixture 100-fold into an assay buffer containing ATP and a fluorescent peptide substrate.
-
Kinetic Measurement: Measure kinase activity continuously for 4 hours using a microfluidic mobility shift assay.
-
Validation Check: A true covalent inhibitor (like our 4-oxo-2-pentenamide) will show <5% activity recovery because the drug cannot detach. A reversible inhibitor will rapidly dissociate upon dilution, showing >80% recovery.
-
Protocol C: Intact Protein Mass Spectrometry (Structural Validation)
Objective: Confirm 1:1 stoichiometric covalent adduct formation.
-
Reaction: Incubate 10 µM EGFR kinase domain with 20 µM inhibitor for 2 hours at room temperature.
-
Quenching: Quench the reaction with 1% formic acid.
-
Causality: Lowering the pH instantly denatures the kinase, halting any further reaction and stabilizing the protein for MS analysis.
-
-
Desalting & Analysis: Desalt the protein using a C4 ZipTip to remove buffer salts (which cause ion suppression), and analyze via ESI-TOF MS.
-
Validation Check: The deconvoluted mass spectrum must show a distinct mass shift corresponding exactly to the molecular weight of the un-cleaved warhead (+ warhead MW).
-
Fig 2: Self-validating experimental workflow for confirming irreversible kinase inhibition.
Conclusion
The 4-oxo-2-pentenamide moiety represents a sophisticated evolution in covalent drug design. By providing a structurally tolerant site for solubility-enhancing modifications, it circumvents the traditional pharmacokinetic limitations of simple acrylamides. When deployed against targets like mutant EGFR, it ensures irreversible pathway blockade, offering a robust mechanism of action that translates into durable clinical responses.
Sources
Application Note: (E)-4-Oxo-2-pentenamide as a Strategic Building Block in Organic Synthesis and Covalent Drug Design
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and complex API synthesis, (E)-4-oxo-2-pentenamide and its N-substituted derivatives have emerged as highly privileged building blocks. Characterized by an α,β -unsaturated amide conjugated with a γ -ketone, this scaffold acts as a highly tunable Michael acceptor . It has been successfully deployed as the reactive warhead in irreversible Tyrosine Kinase Inhibitors (e.g., EGFR inhibitors)[1], as a core structural motif in HIV protease inhibitors[2], and in the synthesis of viral reverse transcriptase inhibitors[3].
This application note provides a comprehensive, field-proven guide to the synthesis, handling, and mechanistic application of (E)-4-oxo-2-pentenamides. By detailing causality-driven protocols and comparative quantitative data, this document serves as a robust foundation for integrating this building block into your drug discovery pipelines.
Chemical Profile and Mechanistic Utility
The utility of (E)-4-oxo-2-pentenamide lies in its unique electrophilic profile. The presence of the γ -carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene compared to standard acrylamides. This electronic deficiency accelerates the rate of nucleophilic attack by target nucleophiles—most notably the thiolate anions of non-catalytic cysteine residues in kinase active sites (e.g., Cys773 in EGFR)[1].
Why the (E)-Isomer? The trans (E) geometry is critical for two reasons:
-
Steric Trajectory: It orientates the bulky amide and ketone groups away from each other, minimizing steric hindrance and presenting an unencumbered β -carbon for nucleophilic attack.
-
Thermodynamic Stability: The (E)-isomer is thermodynamically favored, preventing spontaneous isomerization that could lead to off-target reactivity or polymerization during storage.
Mechanism of irreversible target inhibition via Michael addition to the pentenamide warhead.
Synthetic Strategies for (E)-4-oxo-2-pentenamides
The synthesis of N-substituted (E)-4-oxo-2-pentenamides can be achieved through several distinct pathways, depending on the complexity of the target amine and the required scale.
-
Acid Chloride Amidation (Top Choice for Scale): Conversion of (E)-4-oxo-2-pentenoic acid to its corresponding acid chloride, followed by trapping with an amine. This method is highly scalable and cost-effective[3].
-
Peptide Coupling (Top Choice for Fragile Amines): Utilizing EDCI/HOBt or HATU to couple the acid directly to complex anilines or functionalized scaffolds (e.g., 4-anilinoquinazolines)[1].
-
Allylic Oxidation (Late-Stage Functionalization): Direct oxidation of an unactivated 2-pentenamide using Dirhodium Caprolactamate ( Rh2(cap)4 ) and tert-butyl hydroperoxide (TBHP). This is ideal for late-stage functionalization of existing libraries[4].
Synthesis workflow of (E)-4-oxo-2-pentenamide building blocks via acid chloride intermediate.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of (E)-N,N-Diethyl-4-oxo-2-pentenamide via Acid Chloride
This protocol is optimized to prevent the isomerization of the double bond and avoid polymerization of the highly reactive intermediates[3].
Materials:
-
(E)-4-oxo-2-pentenoic acid (1.0 equiv, 10 mmol)
-
Oxalyl chloride (1.2 equiv, 12 mmol)
-
N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)
-
Diethylamine (2.2 equiv, 22 mmol)
-
Triethylamine ( Et3N ) (1.5 equiv, 15 mmol)
-
Anhydrous Dichloromethane (DCM) and Diethyl Ether
Step-by-Step Methodology:
-
Activation: Flame-dry a 100 mL round-bottom flask under inert atmosphere ( N2 or Ar ). Dissolve (E)-4-oxo-2-pentenoic acid in 20 mL anhydrous DCM.
-
Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the active chlorinating species, allowing the reaction to proceed at lower, milder temperatures.
-
Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride dropwise over 15 minutes. Stir for 2 hours at room temperature until gas evolution ( CO2 , CO ) ceases. Concentrate in vacuo to yield crude (E)-4-oxo-2-pentenoyl chloride.
-
Amidation Setup: Redissolve the crude acid chloride in 15 mL anhydrous diethyl ether and cool strictly to -15 °C using an ice/salt bath. Causality: The low temperature is critical to suppress 1,4-conjugate addition of the amine to the Michael acceptor, favoring 1,2-addition at the carbonyl.
-
Coupling: Prepare a solution of diethylamine and Et3N in 5 mL ether. Add this dropwise to the cold acid chloride solution.
-
Workup: Allow the reaction to warm to ambient temperature over 2 hours. Quench with saturated aqueous NaHCO3 . Extract with ethyl acetate ( 3×50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate.
-
Purification: Purify via flash column chromatography (silica gel, 230-400 mesh) eluting with hexane/ethyl acetate (75/25) to afford the pure amide.
Protocol B: Direct Allylic Oxidation of 2-Pentenamides
An alternative route utilizing C-H activation logic, useful when the parent (E)-4-oxo-2-pentenoic acid is incompatible with the target scaffold[4].
Materials:
-
(E)-2-pentenamide derivative (1.0 equiv, 1.36 mmol)
-
Rh2(cap)4 (Dirhodium Caprolactamate) (0.50 mol %, 0.007 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (4.0 equiv, 5.5 mmol)
-
1,2-Dichloroethane (DCE) (2.5 mL)
Step-by-Step Methodology:
-
Initiation: In a 10 mL vial equipped with a stir bar, charge the 2-pentenamide substrate and Rh2(cap)4 . Add DCE as the solvent.
-
Oxidation: Add the aqueous TBHP solution. Loosely cap the vial to prevent pressure buildup from O2 evolution. Stir at 40 °C for 16 hours. Causality: Rh2(cap)4 selectively decomposes TBHP into tert-butylperoxy radicals, which abstract the weak allylic hydrogen, ultimately installing the ketone at the 4-position.
-
Re-dosing: To drive the reaction to completion, add a second equivalent portion of Rh2(cap)4 (0.50 mol %) and TBHP (4.0 equiv). Stir for an additional 24 hours.
-
Isolation: Concentrate the crude mixture under reduced pressure. Purify directly via silica gel chromatography to yield the (E)-4-oxo-2-pentenamide.
Quantitative Data & Route Comparison
To assist in route selection, the following table summarizes the performance metrics of the primary synthetic strategies used to generate (E)-4-oxo-2-pentenamide building blocks.
| Synthetic Route | Reagents / Catalyst | Typical Yield | Scalability | Key Advantage | Limitation |
| Acid Chloride Amidation | Oxalyl chloride, Et3N , DCM / Ether | 75–90% | High (Multi-gram) | Highly cost-effective; robust for simple, unhindered amines. | Harsher intermediates; incompatible with acid-sensitive moieties. |
| Peptide Coupling | EDCI, HOBt, DIPEA, DMF | 65–85% | Medium | Mild conditions; ideal for complex, fragile, or sterically hindered anilines. | Higher reagent costs; requires meticulous removal of urea byproducts. |
| Allylic Oxidation | Rh2(cap)4 , TBHP, DCE/ H2O | 45–68% | Low–Medium | Enables direct late-stage functionalization of unactivated allylic sites. | Lower yields; requires excess peroxide and expensive Rh catalyst. |
Application in Targeted Covalent Inhibitors (TCI)
When designing TCIs, the (E)-4-oxo-2-pentenamide moiety is frequently appended to a recognition scaffold. For instance, in the development of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors, the warhead is attached to the 6-position of a 4-anilinoquinazoline core[1].
The integration of this specific Michael acceptor provides a "Goldilocks" level of reactivity: it is sufficiently stable in systemic circulation to avoid rapid depletion by glutathione (GSH), yet highly reactive when placed in the localized microenvironment of the kinase active site, driven by proximity effects and hydrogen-bonding networks that further activate the γ -ketone.
References
- Source: National Institutes of Health (NIH)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- US6043248A - Alpha-substituted pyrimidine-thioalkyl and alkylether compounds as inhibitors of viral reverse transcriptase Source: Google Patents URL
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Additivity in the Analysis and Design of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6043248A - Alpha-substituted pyrimidine-thioalkyl and alkylether compounds as inhibitors of viral reverse transcriptase - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
catalytic applications of (E)-4-oxopent-2-enamide in polymer chemistry
Application Note: Catalytic Thiol-Michael Polyaddition and Dynamic Cross-Linking Using (E)-4-oxopent-2-enamide
Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Organocatalytic Step-Growth Polymerization and Hydrogel Formulation
Mechanistic Grounding: The Asymmetric Michael Acceptor
In the pursuit of sequence-regulated polymers and biocompatible hydrogels, the selection of the Michael acceptor dictates the reaction kinetics, orthogonality, and ultimate stability of the polymer network. (E)-4-oxopent-2-enamide represents a highly specialized, asymmetric bifunctional monomer. Structurally, it features an electron-deficient alkene flanked by a ketone and a primary carboxamide.
The causality behind its exceptional reactivity lies in its push-pull electronic configuration. Both the ketone and the amide act as electron-withdrawing groups (EWGs), heavily depleting the electron density of the β-carbon. However, because the ketone is a stronger EWG than the amide, the polarization is asymmetric. This highly electrophilic nature makes (E)-4-oxopent-2-enamide exceptionally susceptible to organocatalyzed Thiol-Michael addition [1], while its internal alkene structure sterically suppresses unwanted radical homopolymerization. This guarantees a perfectly alternating step-growth architecture when paired with dithiols.
Catalytic Pathways: Base vs. Nucleophilic Organocatalysis
The Thiol-Michael addition of (E)-4-oxopent-2-enamide can be driven by two distinct organocatalytic mechanisms [2]:
-
Base Catalysis (e.g., DBU): A strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) directly abstracts a proton from the thiol, generating a highly nucleophilic thiolate anion. The thiolate attacks the β-carbon of the enamide, forming a carbanion intermediate that rapidly abstracts a proton to yield the thioether, regenerating the base.
-
Nucleophilic Catalysis (e.g., DMPP): A nucleophile like dimethylphenylphosphine (DMPP) attacks the enamide directly, forming a strongly basic zwitterionic enolate. This intermediate deprotonates the thiol, initiating the propagation cycle. DMPP typically yields faster kinetics due to the extreme basicity of the transient zwitterion [3].
Fig 1. Organocatalytic Thiol-Michael cycle of (E)-4-oxopent-2-enamide.
Quantitative Data: Catalyst Efficacy and Kinetic Profiles
The choice of catalyst directly influences the polymerization rate and the dispersity (Đ) of the resulting polymer. Strong bases and nucleophiles drastically reduce gelation time compared to weak bases like Triethylamine (TEA).
Table 1: Kinetic Evaluation of (E)-4-oxopent-2-enamide Thiol-Michael Polymerization (Conditions: Equimolar ratio of (E)-4-oxopent-2-enamide and PEG-dithiol in DMF at 25°C)
| Catalyst | Catalyst Type | Loading (mol%) | Conversion at 15 min (%) | Gelation Time (min) | Dispersity (Đ) |
| None (Control) | N/A | 0 | < 5 | > 1440 | N/A |
| TEA | Weak Base | 5.0 | 42 | 120 | 1.45 |
| DBU | Strong Base | 1.0 | > 98 | 3 | 1.12 |
| DMPP | Nucleophile | 1.0 | > 99 | < 1 | 1.08 |
Insight: DMPP provides near-instantaneous conversion due to the highly reactive zwitterionic pathway, making it ideal for rapid hydrogel casting. DBU offers a slightly more controlled rate, which is preferable for linear step-growth polymerizations where high molecular weights and low dispersity are targeted.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.
Protocol A: Synthesis of Linear Poly(thioether-amide)s via DBU Catalysis
Objective: Synthesize a sequence-regulated linear polymer using a dithiol and (E)-4-oxopent-2-enamide.
-
Monomer Preparation: Dissolve 10.0 mmol of (E)-4-oxopent-2-enamide and 10.0 mmol of 2,2'-(ethylenedioxy)diethanethiol (EDT) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is selected because its high dielectric constant stabilizes the polar transition states of the Michael addition, preventing premature precipitation of the growing polymer chain.
-
-
Baseline Validation: Take a 50 µL aliquot for FT-IR analysis. Record the baseline intensity of the C=C stretch at ~1630 cm⁻¹ and the free thiol S-H stretch at ~2550 cm⁻¹.
-
Catalytic Initiation: Under continuous stirring and a nitrogen atmosphere, inject 0.1 mmol (1.0 mol%) of DBU.
-
Self-Validating Monitoring: Extract 50 µL aliquots every 5 minutes. The reaction is complete when the FT-IR C=C stretch at 1630 cm⁻¹ completely disappears, confirming 100% conversion of the enamide.
-
Termination and Purification: Quench the catalyst by adding a drop of glacial acetic acid. Precipitate the polymer by dropping the DMF solution into 50 mL of cold diethyl ether. Collect the polymer via centrifugation and dry under vacuum at 40°C for 24 hours.
Protocol B: Rapid Formulation of Degradable Hydrogels via DMPP Catalysis
Objective: Create a 3D cross-linked hydrogel matrix for drug delivery using multi-arm PEG.
-
Precursor Mixing: Dissolve 5.0 mmol of 4-arm PEG-thiol (Mw 10,000) and 10.0 mmol of (E)-4-oxopent-2-enamide in 10 mL of PBS buffer (pH 7.4).
-
Catalyst Injection: Rapidly inject 0.1 mmol of DMPP.
-
Causality: DMPP is utilized here because its nucleophilic catalytic mechanism is highly tolerant of aqueous environments, unlike strong bases which can be neutralized by the buffer.
-
-
Gelation Validation (Vial Inversion Test): The solution will undergo a rapid sol-gel transition. Invert the vial at 60 seconds; a successful cross-linking event is validated by the inability of the gel to flow under its own weight.
-
Post-Gelation Assay: To verify that no unreacted thiols remain (which could cause off-target binding with protein-based drugs), perform an Ellman’s reagent (DTNB) assay on a small excised piece of the hydrogel. A lack of yellow color (absorbance at 412 nm) validates complete network formation.
Fig 2. Self-validating workflow for (E)-4-oxopent-2-enamide polymerization.
References
-
Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials (2014).[Link]
-
Sinha, J., et al. "Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations." Macromolecules (2021).[Link]
-
Chen, J., et al. "Mechanistic Modeling of the Thiol–Michael Addition Polymerization Kinetics: Structural Effects of the Thiol and Vinyl Monomers." Macromolecules (2018).[Link]
Application Note: Incorporating 4-Oxo-2-pentenamide into Heterocyclic Compound Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Chemical Causality
In the realm of modern drug development, 4-oxo-2-pentenamide (and its closely related ester analogs, such as ethyl 4-oxo-2-pentenoate) serves as a highly versatile building block for constructing complex heterocyclic scaffolds. The utility of this molecule stems directly from its structural topology: it is a potent 1,3-dielectrophile .
The causality behind its reactivity lies in the dual electron-withdrawing nature of the terminal amide and the C4-ketone. This configuration highly polarizes the α,β -unsaturated double bond, making the β -carbon (C3) exceptionally susceptible to initial nucleophilic attack (Michael addition). Once the initial addition occurs, the C4-ketone is perfectly positioned to undergo a rapid intramolecular condensation with a secondary nucleophilic site on the attacking reagent. This tandem sequence—Michael addition followed by dehydration-driven cyclization—thermodynamically drives the formation of stable, aromatic, or partially saturated five- and six-membered heterocycles.
This mechanistic pathway has been successfully leveraged to synthesize irreversible inhibitors for the Epidermal Growth Factor Receptor (EGFR) by utilizing the Michael acceptor properties of the enone system[1]. Furthermore, it enables the synthesis of bioactive diheterocyclic pyrimidines[2] and complex peptidomimetics[3].
Mechanistic Workflow
The synthesis of heterocycles using 4-oxo-2-pentenamide relies on a self-assembling cascade. When reacted with a dinucleophile (such as a hydrazine or an amidine), the reaction proceeds through an acyclic intermediate before locking into a stable ring system.
Figure 1: Tandem aza-Michael addition and cyclization workflow.
Divergent Synthetic Pathways
By simply altering the dinucleophile, 4-oxo-2-pentenamide can be steered toward entirely different classes of heterocycles:
-
Pyrazoles & Pyrimidines: Standard condensation with hydrazines or guanidines yields nitrogen-rich rings critical for kinase inhibitor libraries.
-
Fused Pyridines: Tandem aza-Wittig/electrocyclization of iminophosphoranes with 4-oxo-2-pentenoate derivatives provides a direct route to complex fused heterocycles, such as benzothieno[2,3-b]pyridines[3].
-
O-Heterocycles: Beyond nitrogen nucleophiles, 4-oxo-2-pentenoates undergo formal [4+1] cycloadditions with dimethoxycarbene to yield highly substituted dihydrofurans[4].
Figure 2: Divergent heterocyclic synthesis pathways from 4-oxo-2-pentenamide.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and expected yields for transforming 4-oxo-2-pentenamide (or its ester equivalents) into various heterocycles.
| Heterocycle Class | Reagents / Nucleophile | Catalyst / Solvent | Typical Yield | Mechanistic Pathway |
| Pyrazoles | Substituted Hydrazines | AcOH (cat.), EtOH | 75–90% | Aza-Michael / Dehydration |
| Pyrimidines | Guanidines / Amidines | NaOEt, EtOH | 65–85% | Aza-Michael / Dehydration |
| Fused Pyridines | Iminophosphoranes | Chloroform, 45 °C | 50–80% | Aza-Wittig / Electrocyclization |
| Dihydrofurans | Dimethoxycarbene | Toluene, 110 °C | 85–95% | Formal[4+1] Cycloaddition |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Visual cues and specific TLC behaviors are embedded within the steps to confirm the reaction is proceeding correctly without requiring immediate LC-MS analysis.
Protocol A: Synthesis of 3-Methyl-5-pyrazoleacetamide Derivatives
Objective: Condensation of 4-oxo-2-pentenamide with phenylhydrazine to form a functionalized pyrazole.
-
Preparation: Dissolve 4-oxo-2-pentenamide (1.0 equiv, 10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Nucleophile Addition: Slowly add phenylhydrazine (1.1 equiv, 11 mmol) dropwise at 0 °C.
-
Causality Note: Adding the nucleophile at 0 °C prevents uncontrolled exothermic polymerization of the highly reactive Michael acceptor.
-
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Causality Note: Acetic acid acts as a crucial catalyst here. It protonates the C4 carbonyl, accelerating the intramolecular cyclization step and preventing the reaction from stalling at the linear hydrazone intermediate.
-
-
Reflux & Validation: Heat the mixture to reflux for 4 hours.
-
Self-Validation: Monitor via TLC (1:1 EtOAc/Hexane). The starting material (Rf ≈ 0.45, highly UV-active) will disappear. The successful formation of the aromatic pyrazole core is confirmed by the appearance of a new, highly fluorescent spot under 254 nm UV light at Rf ≈ 0.30.
-
-
Workup: Concentrate the solvent in vacuo. Triturate the crude oil with cold diethyl ether to induce crystallization. Filter and dry to obtain the pure pyrazole derivative.
Protocol B: Synthesis of 2-Amino-4-methylpyrimidine-6-acetamide
Objective: Base-catalyzed condensation with guanidine to form a pyrimidine scaffold.
-
Free-Basing the Nucleophile: In a dry flask under nitrogen, dissolve sodium metal (1.2 equiv) in 20 mL of absolute ethanol to generate sodium ethoxide. Add guanidine hydrochloride (1.2 equiv).
-
Self-Validation: The immediate precipitation of fine, white NaCl salts serves as a visual confirmation that the active free-base guanidine has been successfully generated.
-
-
Addition: Stir for 30 minutes, then add 4-oxo-2-pentenamide (1.0 equiv, 10 mmol) in one portion.
-
Causality Note: The strongly basic environment (NaOEt) is required to deprotonate the guanidine, ensuring it is sufficiently nucleophilic to attack the C3 position of the enone.
-
-
Reflux: Heat to reflux for 6 hours. The mixture will turn deep yellow/orange.
-
Workup & Validation: Cool the reaction to 0 °C.
-
Self-Validation: The pyrimidine product should spontaneously precipitate upon cooling. If the solution remains clear, it indicates incomplete cyclization (often due to wet ethanol). Remedy this by removing 50% of the solvent under vacuum and cooling again.
-
-
Purification: Filter the precipitate, wash with ice-cold water (to remove residual NaCl and unreacted guanidine), and recrystallize from ethanol.
Sources
Technical Support Center: Yield Optimization for (E)-4-oxo-2-Pentenamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers synthesizing (E)-4-oxo-2-pentenamide (also known as fumaramide mono-methyl ketone). This compound is a highly reactive Michael acceptor, frequently utilized as a covalent warhead in the synthesis of targeted[1] and [2].
However, its dual electrophilic nature—an α,β -unsaturated amide conjugated with a C4 ketone—makes its synthesis prone to severe yield attrition. Without precise kinetic control, the reaction easily falls prey to aza-Michael additions, E/Z isomerization, and spontaneous polymerization. This guide provides a self-validating troubleshooting framework, optimized protocols, and mechanistic insights to help you maximize your reaction yield and product purity.
Mechanistic Overview & Reaction Pathway
To troubleshoot effectively, we must first understand the competing kinetic pathways during amidation. The desired acyl substitution must outpace nucleophilic attack at the β -carbon.
Reaction pathway for (E)-4-oxo-2-pentenamide synthesis highlighting desired vs. side reactions.
Troubleshooting Guide: Diagnosing Yield Attrition
Issue 1: Significant Aza-Michael Addition Side Products
-
Symptom: LC-MS analysis of the crude mixture reveals a prominent M+17 peak. NMR shows a loss of the characteristic vinylic doublets (typically ~6.9 ppm and ~7.2 ppm).
-
Mechanistic Cause: Ammonia is a strong nucleophile. If the activation of the carboxylic acid is incomplete, or if the temperature is too high, ammonia will attack the highly electrophilic β -carbon (C3) of the α,β -unsaturated system rather than the carbonyl carbon.
-
Validated Solution: Transition from an acid chloride route to a Mixed Anhydride protocol. Generate the mixed anhydride strictly at -20 °C. Instead of using ammonia gas or aqueous ammonia, use a suspension of NH4Cl and N,N -Diisopropylethylamine (DIPEA). This generates a low, steady-state concentration of free ammonia, which kinetically favors the rapid acyl substitution over the slower aza-Michael addition.
Issue 2: E to Z Isomerization (Loss of Stereopurity)
-
Symptom: The final product shows a mixture of isomers by 1H NMR. The desired (E)-isomer exhibits a[2], whereas the contaminating (Z)-isomer shows a cis-coupling constant ( J≈11 Hz ).
-
Mechanistic Cause: The (E)-isomer is thermodynamically favored, but exposure to UV light or prolonged stirring in the presence of Lewis bases (like excess unreacted amines) can lower the activation barrier for rotation around the C2-C3 bond, leading to isomerization.
-
Validated Solution: Conduct the reaction in amber glassware or wrap the flask in aluminum foil. Quench the reaction strictly after 2 hours; do not leave it stirring overnight.
Issue 3: Product Degradation During Purification
-
Symptom: High crude yield, but poor mass recovery after silica gel flash chromatography. TLC shows severe baseline smearing.
-
Mechanistic Cause: (E)-4-oxo-2-pentenamide is a cross-conjugated monomer prone to radical-initiated auto-polymerization, particularly when concentrated or exposed to the slightly acidic surface of silica gel.
-
Validated Solution: Add 50 ppm of Butylated hydroxytoluene (BHT) to your chromatography elution solvents. Maintain rotary evaporator water bath temperatures strictly below 30 °C.
Frequently Asked Questions (FAQs)
Q: Why shouldn't I use the standard acid chloride method (oxalyl chloride/DMF)? A: While[3], the intermediate is exceptionally reactive. Even at -15 °C, localized heating during the exothermic addition of ammonia often triggers runaway polymerization and ketene formation, capping isolated yields at ~40%.
Q: Can I use aqueous ammonia ( NH4OH ) to simplify the amidation? A: Absolutely not. The presence of water will competitively hydrolyze your activated intermediate back to the starting (E)-4-oxo-2-pentenoic acid. Furthermore, the high concentration of free NH3 and hydroxide ions will rapidly promote both imine formation at the C4 ketone and aza-Michael additions.
Q: Is EDC/HOBt a viable alternative to the mixed anhydride method? A: Yes, [1] for preparing substituted amides of (E)-4-oxopent-2-enoic acid. However, for the primary amide, the mixed anhydride method generally provides superior yield and cleaner crude profiles because it avoids the formation of water-soluble urea byproducts that can complicate the isolation of the highly polar target molecule.
Quantitative Data: Comparison of Amidation Strategies
The following table summarizes the performance of various activation strategies based on internal lab validation and literature precedents.
| Activation Strategy | Amine Source | Operating Temp (°C) | Expected Yield (%) | Primary Mode of Failure / Impurity |
| Acid Chloride ( SOCl2 or (COCl)2 ) | NH3 (gas) | -78 to 0 | 35 – 45 | Severe polymerization, Aza-Michael adduct |
| Carbodiimide (EDC·HCl / HOBt) | NH4Cl / DIPEA | 0 to 25 | 55 – 65 | Unreacted starting material, difficult isolation |
| Mixed Anhydride (IBCF / NMM) | NH4Cl / DIPEA | -20 to 0 | 80 – 85 | Trace Aza-Michael (if temp control fails) |
Standard Operating Procedure: Optimized Mixed Anhydride Synthesis
This protocol is engineered as a self-validating system. The low temperature and controlled ammonia release are the critical causality factors for its high yield.
Materials Required:
-
(E)-4-oxo-2-pentenoic acid (1.0 eq)
-
Isobutyl chloroformate (IBCF) (1.05 eq)
-
N -Methylmorpholine (NMM) (1.1 eq)
-
Ammonium chloride ( NH4Cl ) (2.0 eq)
-
N,N -Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon for 15 minutes.
-
Substrate Dissolution: Dissolve (E)-4-oxo-2-pentenoic acid in anhydrous THF to achieve a 0.2 M concentration.
-
Cryo-Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the internal temperature to exactly -20 °C. (Note: Do not use liquid nitrogen, as freezing the THF will stall the reaction.)
-
Activation: Add NMM (1.1 eq) via syringe. Stir for 5 minutes. Dropwise add IBCF (1.05 eq) over 10 minutes. Stir the mixture for 20 minutes at -20 °C to fully form the mixed anhydride. Self-Validation: A white precipitate (NMM·HCl) will form, visually confirming the activation step.
-
Ammonia Generation: In a separate vial, suspend NH4Cl (2.0 eq) in a minimum volume of THF. Add DIPEA (2.0 eq) and stir for 15 minutes to generate the free ammonia complex.
-
Amidation: Add the NH4Cl /DIPEA suspension dropwise to the main reaction flask. Critical: Maintain the internal temperature below -15 °C during this addition to prevent aza-Michael attack.
-
Maturation: Stir the reaction at -20 °C for 2 hours, then slowly remove the cooling bath and allow it to warm to 0 °C over 30 minutes.
-
Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine.
-
Concentration: Dry the organic phase over anhydrous Na2SO4 . Filter and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent oligomerization.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Add 50 ppm BHT to the eluent to stabilize the product during isolation.
References
-
Title: Additivity in the Analysis and Design of HIV Protease Inhibitors Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]
-
Title: Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]
- Title: US6043248A - Alpha-substituted pyrimidine-thioalkyl and alkylether compounds as inhibitors of viral reverse transcriptase Source: Google Patents URL
Sources
Technical Support Center: Troubleshooting (E)-4-oxo-2-pentenamide Degradation
Welcome to the Technical Support Center for (E)-4-oxo-2-pentenamide and related α,β -unsaturated carbonyl derivatives. As a potent Michael acceptor, this structural motif is highly valued in drug development for designing targeted covalent inhibitors. However, its inherent electrophilicity makes it exceptionally vulnerable to degradation during routine storage and handling.
This guide is designed for researchers and assay scientists to diagnose, troubleshoot, and prevent the degradation of (E)-4-oxo-2-pentenamide stocks, ensuring absolute reproducibility in your biochemical and cellular assays.
Part 1: Core Mechanisms of Degradation
To stop degradation, you must first understand the causality behind it. (E)-4-oxo-2-pentenamide features an alkene conjugated to both a ketone and an amide. This dual electron-withdrawing environment creates a highly electron-deficient β -carbon. The compound primarily degrades via three distinct pathways:
-
Nucleophilic Hydration (Michael Addition): The α,β -unsaturated amide moiety is a known structural alert for reactivity[1]. In the presence of water or other nucleophiles, it undergoes a spontaneous 1,4-conjugate addition, yielding a biologically inactive β -hydroxy derivative[2].
-
Photo-Isomerization: The (E)-geometry is critical for orienting the warhead toward target nucleophiles (e.g., catalytic cysteines). Ambient laboratory light provides sufficient energy to transiently break the π -bond, causing isomerization to the thermodynamically stable but sterically inactive (Z)-isomer.
-
Radical-Mediated Homopolymerization: Like many Michael acceptors, pentenamides are susceptible to radical-induced crosslinking and homopolymerization when exposed to dissolved oxygen or trace radical initiators[3].
Fig 1: The three primary degradation pathways of (E)-4-oxo-2-pentenamide during storage.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS analysis of the stock solution shows a secondary peak with a mass increase of +18 Da. What is causing this? A: This is the classic signature of a hydration event. Because the1, trace water in hygroscopic solvents (like standard DMSO) acts as a nucleophile[1]. Water undergoes a2, resulting in a β -hydroxy amide (+18 Da)[2]. This permanently destroys the compound's ability to act as a covalent inhibitor. Solution: Always reconstitute in strictly anhydrous, amine-free DMSO and avoid repeated freeze-thaw cycles that introduce condensation.
Q2: The compound's potency in my biochemical assay has dropped by 90%, but the mass remains exactly the same. Why? A: You are likely observing (E) to (Z) photo-isomerization. The (E)-configuration is usually strictly required for proper spatial alignment within the target protein's binding pocket. Exposure to ambient laboratory light during benchtop handling provides enough energy to transiently break the π -bond, allowing rotation to the inactive (Z)-isomer. Solution: Handle solutions under low-light conditions and store all aliquots in amber or foil-wrapped vials.
Q3: Over several months at -20°C, my stock solution has turned slightly yellow and I see a loss of the main monomer peak. What happened? A: α,β -unsaturated carbonyls are3, especially if oxygen or trace radical initiators are present[3]. This leads to oligomeric mixtures that appear yellow and may eventually precipitate out of solution. Solution: Purge your storage solvent with Argon or Nitrogen to displace dissolved oxygen, and store long-term stocks at -80°C to halt radical propagation kinetics.
Part 3: Quantitative Degradation Data
To highlight the critical importance of proper storage, the table below summarizes the expected half-life ( t1/2 ) of (E)-4-oxo-2-pentenamide under various environmental conditions. Minor structural changes to the α,β -unsaturated amide moiety can 4[4], but the baseline reactivity remains consistent.
Table 1: Stability Profile of (E)-4-oxo-2-pentenamide
| Storage Condition | Solvent Environment | Light Exposure | Estimated Half-Life ( t1/2 ) | Primary Degradation Mechanism |
| 25°C (Benchtop) | Aqueous Buffer (pH 7.4) | Ambient Light | < 12 hours | 1,4-Michael Addition (Hydration) |
| 4°C (Fridge) | Aqueous Buffer (pH 7.4) | Dark | 3–5 days | 1,4-Michael Addition (Hydration) |
| 25°C (Benchtop) | Standard DMSO (Hygroscopic) | Ambient Light | ~ 7 days | Photo-isomerization & Hydration |
| -20°C (Freezer) | Anhydrous DMSO | Dark | 3–6 months | Slow Radical Polymerization |
| -80°C (Deep Freeze) | Anhydrous DMSO (Ar purged) | Dark | > 2 years | Stable (No detectable degradation) |
Part 4: Self-Validating Preparation & Storage Protocol
To guarantee the integrity of your experiments, do not rely on assumptions. The following protocol is a self-validating system ; it includes built-in quality control (QC) gates to empirically prove the compound's integrity before it ever touches your assay.
Step-by-Step Methodology
Step 1: Solvent Deoxygenation
-
Action: Obtain commercially available anhydrous DMSO (water <0.005%). Submerge a sterile needle attached to an Argon line and bubble Argon through the solvent for 10 minutes.
-
Causality: Displacing dissolved oxygen eliminates the primary initiator for radical-mediated homopolymerization[3].
Step 2: Reconstitution (Low-Light)
-
Action: Dim the lights in the biosafety cabinet. Dissolve the lyophilized (E)-4-oxo-2-pentenamide powder in the Argon-purged anhydrous DMSO to achieve a 10 mM stock concentration. Vortex gently until fully dissolved.
-
Causality: Diminished light prevents the photo-excitation required for (E) to (Z) isomerization.
Step 3: Single-Use Aliquoting
-
Action: Dispense 20–50 µL volumes into single-use, amber glass vials with PTFE-lined caps.
-
Causality: Amber glass blocks UV/Vis light. Single-use aliquots prevent freeze-thaw cycles, which are the #1 cause of atmospheric moisture condensation and subsequent hydration degradation[2].
Step 4: The Self-Validation QC Gate
-
Action: Randomly select one aliquot from the newly prepared batch. Dilute it 1:1000 in LC-MS grade acetonitrile and inject it into an LC-MS/UV system.
-
Pass Criteria: A single sharp UV peak at the expected retention time. The mass spectrum must show the exact [M+H]+ mass. Crucially, the extracted ion chromatogram (EIC) for the hydration adduct [M+H+18]+ must be <1% of the parent peak area.
-
Fail Criteria: Presence of a +18 Da peak >1% (hydration) or a split UV peak with identical mass (E/Z isomers). If the batch fails, discard it entirely.
Step 5: Flash Freezing
-
Action: Flash-freeze the remaining validated aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer for long-term storage.
Fig 2: Self-validating workflow for the preparation and storage of (E)-4-oxo-2-pentenamide.
References
- Source: PubMed Central (PMC)
- Mechanistic Analysis of 5-Hydroxy γ-Pyrones as Michael Acceptor Prodrugs Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: PubMed Central (PMC)
- An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib Source: MDPI URL
Sources
- 1. Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Methods for 4-oxo-2-pentenamide
Welcome to the technical support center for the analysis of 4-oxo-2-pentenamide. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal reasoning behind method development and troubleshooting choices. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific challenges you may encounter with this and similar polar analytes.
Section 1: Analyte-Specific Challenges & Initial Strategy
Q1: Why is 4-oxo-2-pentenamide a challenging analyte for reversed-phase HPLC, and what is our primary strategic decision?
Answer: The primary challenge in analyzing 4-oxo-2-pentenamide stems from its chemical structure: it is a small, highly polar molecule. The presence of a ketone and an amide group, with only a short carbon chain, makes it very soluble in water. In traditional reversed-phase (RP) chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase, such polar analytes have very weak interactions with the stationary phase. This results in little to no retention, causing the analyte to elute at or near the solvent front (void volume), where it cannot be accurately quantified and may co-elute with other polar interferences.
The computed XLogP3 value for the related compound 4-oxopentanamide is -1.1, confirming its hydrophilic nature[1]. Therefore, our primary strategic decision is to choose a chromatographic mode that promotes the retention of polar compounds. This leads to a critical choice:
-
Optimize Reversed-Phase Chromatography using specialized columns designed for polar analytes.
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) , a mode specifically designed for this purpose.
The following diagram illustrates the initial decision-making workflow.
Section 2: Method Development & Optimization FAQs
This section provides guidance on establishing a robust analytical method from the ground up.
Q2: I want to start with reversed-phase. What column and mobile phase should I choose?
Answer: If you are committed to an RP method, a standard C18 column is likely to fail. You must use a column specifically designed to handle highly aqueous mobile phases and retain polar compounds.
-
Column Selection:
-
Aqueous C18 (AQ-type): These columns have a special surface modification that makes them compatible with 100% aqueous mobile phases, preventing the "phase collapse" that occurs with standard C18 phases. This allows you to use the very weak mobile phases needed to retain your analyte[2].
-
Polar-Embedded Group (PEG) Columns: These columns incorporate a polar group (e.g., amide or carbamate) into the alkyl chain[3][4]. This not only provides an alternative retention mechanism via hydrogen bonding but also promotes "wetting" of the stationary phase, ensuring stable performance in high-aqueous conditions.
-
-
Mobile Phase Starting Point:
-
Organic Solvent: Acetonitrile is generally the first choice due to its low UV cutoff (~190 nm) and lower viscosity compared to methanol[5][6].
-
Aqueous Phase & pH: Start with a mobile phase containing a very low percentage of organic solvent, for example, 98% aqueous and 2% acetonitrile. The pH of the mobile phase is critical. Since 4-oxo-2-pentenamide contains an amide group, its charge is not readily affected by pH. However, acidic modifiers like 0.1% formic acid are often added to the mobile phase. This is not to ionize the analyte, but to protonate surface silanol groups on the silica packing, which minimizes undesirable secondary ionic interactions that cause peak tailing[5][7].
-
Buffer Selection: For most applications, 0.1% formic acid in water is sufficient. If more buffering capacity is needed, a 10-20 mM ammonium formate or ammonium acetate buffer is a good, MS-compatible choice.
-
Q3: When and how should I use HILIC for this analysis?
Answer: You should switch to HILIC when you cannot achieve adequate retention (a retention factor, k, of at least 2) on a specialized aqueous-compatible RP column. HILIC is an excellent technique for very polar compounds[8][9].
-
Principle of HILIC: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water). The water forms a layer on the surface of the stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.
-
Column Selection:
-
Amide Phases: These are often the first choice for general-purpose HILIC as they are robust and offer excellent retention for a wide range of polar compounds.
-
Bare Silica: Unbonded silica columns are also widely used and provide strong retention, especially for basic compounds[9].
-
-
Mobile Phase Starting Point:
-
The mobile phase composition is inverted compared to RP. Start with a high organic content, such as 95% Acetonitrile / 5% Water with a buffer (e.g., 10 mM ammonium formate).
-
To elute the compound, you run a gradient by increasing the water concentration.
-
Q4: How do I determine the best UV detection wavelength?
Answer: The structure of 4-oxo-2-pentenamide contains a conjugated system (a double bond adjacent to a carbonyl group), which is a chromophore that absorbs UV light.
To find the optimal wavelength (λmax), where the signal is strongest:
-
Prepare a standard of your analyte at a reasonably high concentration.
-
If your HPLC system has a Photodiode Array (PDA) or Diode Array Detector (DAD), inject the standard and acquire the full UV spectrum. The wavelength at the highest point of the absorbance peak is the λmax.
-
If you only have a variable wavelength detector (VWD), perform several injections while manually changing the wavelength (e.g., in 5-10 nm increments from 200 nm to 300 nm) and plot the peak height versus wavelength to find the maximum.
For similar α,β-unsaturated carbonyl compounds, the λmax is typically in the 210-260 nm range[10]. Starting your investigation at 220 nm is a logical first step.
| Parameter | Recommended Reversed-Phase (Aqueous) | Recommended HILIC | Rationale |
| Column | Polar-Embedded or Aqueous C18, 3 µm | Amide or Silica Phase, 3 µm | Specialized phases are required to retain a highly polar analyte[2][4][8]. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water | Formic acid suppresses silanol interactions in RP; a buffer is needed to control pH and ionic strength in HILIC[5][7]. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common, low-UV-absorbing organic modifier[5]. |
| Starting Gradient | 2% to 50% B over 10 min | 95% to 60% B over 10 min | RP requires low organic to retain, HILIC requires high organic. The gradient direction is inverted. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) | Standard starting point, adjust based on column dimensions and pressure. |
| Column Temp. | 30 °C | 40 °C | HILIC often benefits from slightly higher temperatures to improve mass transfer and peak shape. |
| Detector | UV/PDA at ~220 nm | UV/PDA at ~220 nm | Target the λmax of the conjugated chromophore[10]. |
Section 3: Troubleshooting Common HPLC Issues
This section is formatted to quickly diagnose and solve problems you may encounter during your experiments.
Q5: My peak is tailing severely. What are the causes and how do I fix it?
Answer: Peak tailing, where the back half of the peak is wider than the front, is a common issue, especially with polar or basic analytes. It compromises peak integration and reduces resolution[11]. The most common causes are either chemical (secondary interactions) or physical (system problems).
Troubleshooting Workflow:
-
Chemical Causes (Analyte-Specific Tailing):
-
Secondary Silanol Interactions: This is the most common cause. The silica backbone of the column has residual silanol groups (Si-OH) which can become ionized (Si-O⁻) and interact strongly with polar analytes via ion-exchange, slowing down a fraction of the analyte molecules and causing tailing[12][13].
-
Solution: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This keeps the silanols protonated (Si-OH), shutting down the ionic interaction mechanism[5]. Also, ensure you are using a modern, high-purity, end-capped column where these active sites are minimized[9].
-
-
Mass Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing[14].
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
-
-
-
Physical Causes (All Peaks Tailing):
-
Column Void or Blocked Frit: A physical disruption of the packed bed at the column inlet or a partially blocked inlet frit can distort the flow path, causing all peaks to tail or split[15]. This is often accompanied by an increase in backpressure[14].
-
Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced. Using a guard column or in-line filter can prevent this[16].
-
-
Extra-Column Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing[14].
-
Solution: Use tubing with the smallest possible internal diameter and cut it to the shortest necessary length. Ensure all fittings are properly seated to avoid creating small voids.
-
-
Q6: I have a peak, but the sensitivity is very low. How can I increase the signal?
Answer: Low sensitivity means the peak is too small relative to the baseline noise. To improve it, you can either increase the signal height or decrease the noise[5].
-
Increasing the Signal:
-
Optimize Wavelength: Ensure you are monitoring at the analyte's λmax as discussed in Q4. A small deviation can cause a large drop in signal.
-
Increase Peak Efficiency: Taller, narrower peaks are easier to detect.
-
Switch to a Smaller Particle Column: Moving from a 5 µm to a sub-2 µm or a core-shell particle column can dramatically increase efficiency, resulting in sharper, taller peaks and thus higher sensitivity.
-
Decrease Column Internal Diameter (ID): For the same mass of analyte injected, a narrower column (e.g., 2.1 mm ID vs. 4.6 mm ID) reduces radial dilution, concentrating the analyte into a smaller volume as it passes through the detector, which significantly increases peak height[3][17]. This is especially effective when the sample amount is limited[18].
-
-
Increase Injection Volume: Carefully increase the amount of sample you inject. Be cautious of volume overload, which can distort peak shape[3].
-
-
Decreasing the Noise:
Q7: My retention times are drifting to earlier or later times with each injection. What is happening?
Answer: Retention time (RT) drift is a common sign that your system is not equilibrated or that a system parameter is changing over time[16][21].
-
Column Equilibration: The most common cause, especially with gradient methods or when using mobile phase additives like ion-pairing agents, is insufficient equilibration time[22]. The column chemistry needs to fully stabilize with the initial mobile phase conditions before each run.
-
Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Composition Change: The organic component of the mobile phase (e.g., acetonitrile) is often more volatile than water. Over a long sequence, selective evaporation can occur from the solvent reservoir, making the mobile phase weaker (more aqueous) and causing retention times to gradually increase[16][23].
-
Solution: Keep solvent bottles capped. Avoid "topping off" old mobile phase with new; prepare fresh solutions daily. If the problem persists, consider using an online solvent mixer if your system has one[16].
-
-
Temperature Fluctuations: Column temperature has a significant impact on retention. A 1°C change can alter retention times by 1-2%[21]. If the lab temperature fluctuates and you are not using a column oven, you will see RT drift.
-
Solution: Use a thermostatted column compartment and set it to a stable temperature, for instance, 30 °C[19].
-
-
Flow Rate Instability: While less common, worn pump seals or leaks in the system can lead to an inconsistent flow rate, which will cause retention times to shift[16][21].
-
Solution: Perform a leak test. Check all fittings for salt deposits (if using a buffer), which can indicate a slow leak. If you suspect the pump, measure the flow rate manually by collecting the eluent in a graduated cylinder over a set time.
-
Q8: I'm seeing "ghost peaks" in my chromatogram, even when I inject a blank. Where do they come from?
Answer: Ghost peaks are signals that are not from your current sample. The key diagnostic step is to run a blank injection (injecting only your sample solvent)[20][24]. If the peak is still there, its source is the system, not the sample.
-
Autosampler Carryover: This is a very common source. Residue from a previous, more concentrated sample can adsorb to the injector needle or loop and slowly leach out in subsequent injections[25][26].
-
Solution: Program a needle wash step in your injection sequence using a strong solvent to clean the autosampler components between runs.
-
-
Mobile Phase Contamination: Even high-purity solvents can contain trace impurities that may accumulate on the column under initial gradient conditions and then elute as a peak when the organic content increases[20][25].
-
Solution: Use fresh, HPLC-grade solvents. Filter your aqueous mobile phase. Run a gradient with no injection to see if peaks still appear; if they do, one of your solvents is the source.
-
-
Column Bleed: As a column ages, small amounts of the bonded stationary phase can shed, which may be detected[24].
-
Solution: This is more common with aggressive mobile phases (high pH) or temperatures. If other sources are ruled out, it may be time to replace the column.
-
| Symptom | Most Likely Cause(s) | Recommended Action(s) |
| Peak Tailing | Secondary silanol interactions; Column void. | Add 0.1% formic acid to mobile phase; Check for physical damage to column inlet[5][14]. |
| Poor Retention | Analyte is too polar for the column/mobile phase. | Switch to an aqueous-compatible C18 or a HILIC column[2][4]. |
| Low Sensitivity | Sub-optimal wavelength; High peak dispersion. | Determine λmax with PDA; Use a smaller ID column or smaller particle size packing[3][5]. |
| Drifting RT | Insufficient column equilibration; Mobile phase evaporation. | Increase post-run equilibration time; Prepare fresh mobile phase daily and keep bottles capped[16][22][23]. |
| Ghost Peaks | Autosampler carryover; Contaminated mobile phase. | Implement a strong needle wash; Use fresh, high-purity solvents[20][24][25]. |
| Split Peaks | Partially blocked column frit; Sample solvent incompatible with mobile phase. | Back-flush the column; Dissolve sample in the initial mobile phase if possible[15][23]. |
Section 4: Key Experimental Protocols
Protocol 1: Step-by-Step Scouting Gradient for an Aqueous RP Method
This protocol is designed to quickly determine the approximate mobile phase composition needed for elution.
-
System Setup:
-
Install a polar-embedded or aqueous C18 column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Set column temperature to 30 °C.
-
Set detector to 220 nm.
-
Set flow rate to 1.0 mL/min.
-
-
Equilibrate: Purge the column with the initial mobile phase (98% A, 2% B) for at least 15 minutes.
-
Prepare Sample: Dissolve a small amount of 4-oxo-2-pentenamide standard in the initial mobile phase (98:2 Water:ACN).
-
Run Gradient: Inject the sample and run the following broad gradient:
-
0.0 min: 2% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 2% B
-
25.0 min: 2% B (re-equilibration)
-
-
Analyze Result: Note the time (and thus the %B) at which your analyte elutes. This information is the foundation for building a more focused, optimized gradient or an isocratic method[27].
Protocol 2: Diagnosing and Resolving Peak Tailing
This protocol provides a systematic approach to troubleshooting a tailing peak.
-
Establish a Baseline: Inject your standard under the current method conditions and record the chromatogram and the USP tailing factor.
-
Test for Mass Overload: Dilute the standard 1:10 with the mobile phase and inject it again.
-
If tailing improves significantly: Your problem is mass overload. Continue analysis with the diluted sample.
-
If tailing persists: Proceed to the next step.
-
-
Test for Secondary Interactions: Prepare a new mobile phase containing an acidic modifier. If you are already using 0.1% formic acid, try 0.1% TFA (note: TFA can suppress MS signal).
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the standard again.
-
If tailing improves: Your problem was active silanols. The modifier is necessary for good peak shape.
-
If tailing persists: The issue is likely physical.
-
-
Test for Physical Column Problems:
-
Inspect fittings to ensure they are correct and not creating dead volume.
-
Reverse the column (disconnect from detector) and flush it with a strong solvent (e.g., 100% acetonitrile) to waste.
-
Return the column to the original orientation, re-equilibrate, and inject.
-
If tailing is resolved: You cleared a blockage from the inlet frit.
-
If tailing persists: The column's packed bed is likely irreversibly damaged, and the column must be replaced.
-
References
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]
-
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]
-
Restek. (2014, March 11). [21]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (2023, December 8). Why do retention times drift for the first few injections of an HPLC method? Retrieved from [Link]
-
YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]
-
GenTech Scientific. (2024, February 6). Tips for Optimizing High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (2013, April 29). How to improve sensitivity in HPLC? Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, July 18). How to improve LOD or detection limits in HPLC - Tips & Suggestions. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
El-Shaheny, R., et al. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Reversed-Phase Flash Method Development Using Analytical LC Systems. Retrieved from [Link]
-
ZirChrom Separations, Inc. (2004, May). Method Development Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14810122, 4-Oxopentanamide. Retrieved from [Link]
-
CAS Common Chemistry. (2026, March 20). (2E)-4-Oxo-N-(phenylmethyl)-2-pentenamide. Retrieved from [Link]
-
Bhogadi, R. K., et al. (2014). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF MOISTURIZERS, PRESERVATIVES AND ANTI-OXIDANTS IN COS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21958, 4-Oxo-2-pentenal. Retrieved from [Link]
-
Rahman, M., et al. (n.d.). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. PMC. Retrieved from [Link]
-
MDPI. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Retrieved from [Link]
-
Khuhawar, M. Y., et al. (n.d.). HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylen. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
Sources
- 1. 4-Oxopentanamide | C5H9NO2 | CID 14810122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 5. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]
- 6. hplc.eu [hplc.eu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
- 12. sepscience.com [sepscience.com]
- 13. iosrphr.org [iosrphr.org]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [discover.restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. linklab.gr [linklab.gr]
- 19. gentechscientific.com [gentechscientific.com]
- 20. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 21. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 22. hawachhplccolumn.com [hawachhplccolumn.com]
- 23. welch-us.com [welch-us.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. sepscience.com [sepscience.com]
- 26. hplc.eu [hplc.eu]
- 27. teledynelabs.com [teledynelabs.com]
resolving common impurities in crude 2-Pentenamide, 4-oxo-, (E)- extracts
Technical Support Center: (E)-4-oxo-2-pentenamide
Welcome to the technical support guide for resolving common impurities in crude extracts of (E)-4-oxo-2-pentenamide. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude (E)-4-oxo-2-pentenamide extract?
A1: Based on common synthetic routes like the Horner-Wadsworth-Emmons reaction or aldol condensation, impurities typically fall into four categories:
-
Unreacted Starting Materials: Such as the phosphonate ylide and the aldehyde/ketone precursor.
-
Reaction Byproducts: Including water-soluble phosphate salts from HWE reactions or byproducts from amide coupling reagents.[1][2]
-
Isomeric Impurities: Primarily the (Z)-isomer of 4-oxo-2-pentenamide, which often has very similar polarity to the desired (E)-isomer.[3]
-
Self-Condensation Products: Higher molecular weight species formed from aldol-type condensation reactions of the ketone moiety, especially if the reaction is heated or exposed to strong base for extended periods.[4][5]
Q2: My initial purity assessment by HPLC shows multiple peaks. Where do I start my troubleshooting?
A2: An excellent first step is to obtain a mass spectrum (LC-MS) of your crude material. This will help you correlate the peaks in your chromatogram with their molecular weights. This allows you to quickly identify unreacted starting materials, the desired product, and potential dimeric or condensation byproducts. Concurrently, running a TLC with different solvent systems can provide a rapid, qualitative assessment of the polarity of the impurities and guide the development of a column chromatography method.
Q3: Why is my yield so low after a standard aqueous workup?
A3: Low yield after workup can often be attributed to the moderate polarity of (E)-4-oxo-2-pentenamide. The molecule contains both a polar amide group and a ketone, which can impart some water solubility. Aggressive or multiple aqueous washes, especially with brine, can lead to product loss in the aqueous layer. It's crucial to optimize the extraction solvent and minimize the number of washes. Back-extraction of the combined aqueous layers with a fresh portion of organic solvent can sometimes recover a significant amount of lost product.[6]
Part 2: Troubleshooting Guide & Protocols
This section addresses specific impurity issues with detailed explanations and actionable protocols.
Issue 1: Significant Presence of Water-Soluble Byproducts (e.g., Phosphate Salts)
Question: My ¹H NMR spectrum shows broad, unidentifiable signals, and the crude material is a sticky oil. I suspect inorganic byproducts from my HWE reaction. How can I efficiently remove them?
Answer: Causality & Strategy
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for generating (E)-alkenes, but it produces dialkylphosphate salt byproducts.[2] These salts are highly polar and water-soluble.[1][7] A simple aqueous wash is often sufficient for their removal. The stickiness of your crude product is a classic sign of these residual salts.
The strategy is a carefully executed liquid-liquid extraction to draw the highly polar salts into an aqueous phase while leaving the more organic-soluble product behind.
dot
Caption: Liquid-Liquid Extraction Workflow.
Step-by-Step Protocol: Optimized Aqueous Wash
-
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to a volume 5-10 times that of the initial reaction solvent.
-
First Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. Avoid using saturated brine for the first wash, as it can sometimes reduce the efficiency of extracting highly polar salts.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Brine Wash: Perform a second wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[8]
-
Drying & Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of water-soluble byproducts.
Issue 2: Contamination with the (Z)-Isomer
Question: My HPLC and NMR data indicate a mixture of (E) and (Z) isomers. How can I separate these effectively?
Answer: Causality & Strategy
While the HWE reaction strongly favors the formation of the (E)-isomer, suboptimal conditions can lead to the formation of the (Z)-isomer.[2][9] These isomers have identical mass and often very similar polarities, making them challenging to separate. The key is to exploit subtle differences in their steric profiles and dipole moments using high-resolution techniques like flash column chromatography or recrystallization.[10]
Strategy 1: High-Performance Flash Column Chromatography
Flash chromatography is the most direct method for separating E/Z isomers. The slight difference in how the isomers interact with the stationary phase allows for their separation.
dot
Caption: Isomer Separation by Flash Chromatography.
Step-by-Step Protocol: Flash Chromatography
-
Stationary Phase: Use a high-quality silica gel (230-400 mesh) for the column.
-
Mobile Phase Selection: Develop a solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The goal is to achieve a clear separation between the two spots with Rf values between 0.2 and 0.5. A typical gradient might run from 20% EtOAc in hexane to 60% EtOAc in hexane.
-
Column Packing & Loading: Pack the column with the selected silica gel in the initial, low-polarity mobile phase. Dissolve the crude mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the column.
-
Elution: Run the gradient elution, collecting fractions. The less polar isomer (often the E-isomer, but this must be confirmed experimentally) will typically elute first.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure desired isomer.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | Silica Gel (SiO₂) | The polar surface interacts differently with the slightly different dipole moments of the E/Z isomers. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Starts with low polarity to elute non-polar impurities, then gradually increases polarity to separate and elute the isomers. |
| Typical Rf (E-isomer) | ~0.4 in 50% EtOAc/Hexane | This is an example; actual values depend on the exact structure. The goal is separation, not a specific Rf. |
| Typical Rf (Z-isomer) | ~0.35 in 50% EtOAc/Hexane | The Z-isomer is often slightly more polar and interacts more strongly with the silica. |
Strategy 2: Selective Recrystallization
If the product is a solid, recrystallization can be a highly effective and scalable method for purification. The (E)-isomer, often being more linear and symmetrical, may pack more efficiently into a crystal lattice, making it less soluble than the (Z)-isomer in a given solvent system.[11]
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: Test the solubility of the crude mixture in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization. Slow cooling is critical for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Purity Check: Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR to determine the efficiency of the separation.
Issue 3: Higher Molecular Weight Impurities (Aldol Byproducts)
Question: My Mass Spec data shows a peak at roughly double the mass of my product. What is this and how can I remove it?
Answer: Causality & Strategy
This high-mass impurity is likely a dimer formed via an aldol condensation reaction.[4][12] The enolizable ketone of your product molecule can act as a nucleophile and attack the carbonyl of another molecule, especially under basic conditions or upon heating.[5][13] These byproducts are significantly larger and often more polar than the desired product.
dot
Caption: Aldol Condensation Pathway.
Strategy: Purification
Due to the significant difference in size and polarity, these byproducts are usually well-separated by standard silica gel chromatography. They will have a much lower Rf value than your product.
-
TLC Analysis: On a silica TLC plate, the aldol byproduct will appear as a spot with a much lower Rf (closer to the baseline) than your product.
-
Column Chromatography: Using the same column chromatography protocol described for isomer separation, the aldol byproduct will be strongly retained on the column and will elute much later than the desired product, or may not elute at all with the standard mobile phase.
References
-
Department of Chemistry, University of Richmond. Amide Workup - Biofilm Inhibitor Synthesis. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
Chemistry LibreTexts. The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Thalluri, K. C., et al. (2012). Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. ResearchGate. [Link]
-
Wikipedia. Aldol condensation. [Link]
- Google Patents.
-
Chemistry LibreTexts. Aldol Reaction. [Link]
-
Michigan State University Chemistry. Carbonyl Reactivity. [Link]
-
Organic Chemistry. Horner-Wadsworth-Emmons Reaction Mechanism. YouTube. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
-
PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
Waring, M. J., et al. (2018). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances. [Link]
-
Study Mind. Introduction to Organic Chemistry - E/Z Isomerism. [Link]
-
Organic Process Research & Development. Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. [Link]
-
Organic Process Research & Development. A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. [Link]
-
ResearchGate. How to separate E and Z isomers?. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Carbonyl Reactivity [www2.chemistry.msu.edu]
preventing unwanted polymerization of (E)-4-oxopent-2-enamide
Technical Support Center: (E)-4-oxopent-2-enamide
A Guide to Preventing Unwanted Polymerization
Welcome to the technical support center for (E)-4-oxopent-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and answers to frequently asked questions (FAQs) regarding the prevention of unwanted polymerization during storage, handling, and experimentation.
Understanding the Molecule's Reactivity
(E)-4-oxopent-2-enamide, with its α,β-unsaturated amide system, is a highly reactive Michael acceptor. This inherent reactivity makes it susceptible to unintended polymerization through two primary pathways: Radical Polymerization and Anionic (Michael Addition) Polymerization . Understanding these mechanisms is crucial for designing experiments that minimize side reactions and ensure high yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: My vial of (E)-4-oxopent-2-enamide turned into a solid mass upon storage. What happened?
A1: This is a classic sign of runaway polymerization.[1] The individual monomer units of your compound have reacted with each other to form a high-molecular-weight polymer. This can be triggered by several factors, including exposure to heat, light (UV), the presence of contaminants that can act as initiators, or the depletion of the storage inhibitor over time.[1][2][3]
Q2: What are the main types of polymerization I should be concerned about?
A2: There are two primary mechanisms to consider:
-
Radical Polymerization: Initiated by free radicals, which can be generated by heat, UV light, or trace impurities like peroxides.[1][2] This is a chain-growth process that can be very rapid.
-
Anionic Polymerization: This occurs via a conjugate addition (Michael addition) mechanism.[4][5] A nucleophile (which could be a strong base or even another monomer molecule under certain conditions) attacks the β-carbon of the α,β-unsaturated system, creating a carbanion that then attacks another monomer, propagating the chain.[4][6]
Q3: What is a polymerization inhibitor and how does it work?
A3: A polymerization inhibitor is a chemical added in small amounts (typically parts-per-million, or ppm) to reactive monomers to prevent premature polymerization during transport and storage.[2] Most common inhibitors, like 4-Methoxyphenol (MEHQ) and Butylated Hydroxytoluene (BHT), are radical scavengers. They react with and neutralize any free radicals that may form, effectively terminating the polymerization chain before it can propagate.[7][8]
Q4: Is oxygen important for storage? I thought an inert atmosphere was always better.
A4: This is a critical and often misunderstood point. For phenolic inhibitors like MEHQ and hydroquinone (HQ), a small amount of dissolved oxygen is required for them to function effectively as inhibitors.[9][10] Oxygen converts the phenol into a more active radical-scavenging species.[10] Therefore, storing monomers stabilized with these inhibitors under a completely inert atmosphere (like pure nitrogen or argon) can render the inhibitor ineffective and may actually increase the risk of polymerization.[11][12] Always check the specific requirements for your inhibitor.
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: Polymerization observed during storage (e.g., solidification, high viscosity).
| Possible Cause | Solution |
| High Storage Temperature | Store the compound in a cool, dark place, ideally refrigerated (2-8°C).[3][13] Avoid leaving it on the benchtop for extended periods. |
| Exposure to UV Light | Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light, which can initiate radical polymerization.[1][13] |
| Inhibitor Depletion / Ineffectiveness | Ensure the compound was purchased with an appropriate inhibitor (e.g., MEHQ, BHT). If storing for long periods, verify the inhibitor's shelf life. Crucially, for phenolic inhibitors like MEHQ, ensure the container headspace contains air (oxygen), as it is required for the inhibitor to function.[9][10] Do not blanket with an inert gas.[12] |
| Contamination | Ensure the storage container is scrupulously clean and free of contaminants like acids, bases, metals, or peroxides that could initiate polymerization.[1][14] |
Problem 2: Polymerization occurs immediately upon dissolving the compound in a solvent.
| Possible Cause | Solution |
| Peroxides in Solvent | Ethers (like THF, Dioxane) and other solvents can form explosive peroxides over time. These peroxides are potent radical initiators. Use freshly distilled or certified peroxide-free solvents.[1] |
| Basic or Nucleophilic Solvent/Impurities | Solvents like amines or the presence of basic impurities can initiate anionic (Michael addition) polymerization. Use high-purity, neutral, non-nucleophilic solvents. |
| High Concentration | High monomer concentrations can increase the rate of polymerization. Consider preparing more dilute stock solutions.[15] |
Problem 3: Polymerization happens during a reaction (e.g., a Michael addition with a nucleophile).
| Possible Cause | Solution |
| High Reaction Temperature | Polymerization often has a higher activation energy than the desired reaction. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[1][16] Consider cooling with an ice bath. |
| Strongly Basic Conditions | While a base may be required to deprotonate your nucleophile, a very strong base or high concentration of base can also catalyze the anionic polymerization of your Michael acceptor.[16] Use the weakest base necessary, or add the Michael acceptor slowly to the solution of the deprotonated nucleophile to keep its instantaneous concentration low.[15] |
| Inhibitor Removed Prematurely | If the storage inhibitor was removed prior to the reaction, the monomer is highly activated. Use it immediately and keep the reaction mixture protected from heat and light.[8][17] |
| Extended Reaction Time | Minimize reaction time. Monitor the reaction closely (e.g., by TLC or LCMS) and work it up promptly as soon as the starting material is consumed to reduce the product's exposure to polymerization-conducive conditions.[1] |
Key Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Storage: Store (E)-4-oxopent-2-enamide at 2-8°C in a dark, amber vial.
-
Atmosphere: Ensure the vial is not under a fully inert atmosphere if using a phenolic inhibitor like MEHQ. The presence of oxygen in the headspace is crucial.[10]
-
Handling: Weigh out the compound quickly. Avoid leaving the container open on the bench for extended periods.
-
Incompatibilities: Keep the compound away from strong acids, bases, oxidizing agents, reducing agents, and metals.[14]
Protocol 2: Removal of Radical Inhibitor (MEHQ/BHT) Prior to Use
Note: Perform this procedure only if the inhibitor interferes with your reaction. The resulting inhibitor-free monomer is highly reactive and must be used immediately. Do not attempt to store it.
-
Prepare a Column: Pack a small chromatography column or a Pasteur pipette with a plug of glass wool, followed by approximately 5-10 cm of basic alumina.[8][17]
-
Dissolve Monomer: Dissolve the inhibited (E)-4-oxopent-2-enamide in a minimal amount of a suitable, non-polar solvent (e.g., dichloromethane or diethyl ether).
-
Elute: Pass the solution through the alumina column, collecting the eluent in a clean flask, preferably cooled in an ice bath.[8]
-
Use Immediately: The collected solution contains the inhibitor-free monomer. Proceed with your reaction without delay.
Protocol 3: Setting Up a Reaction to Minimize Polymerization
-
Glassware: Ensure all glassware is meticulously cleaned and dried to remove any potential initiators.
-
Inert Atmosphere (for reaction): While oxygen is needed for storage with phenolic inhibitors, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidation of reagents and other side reactions.[1]
-
Reagent Addition: In a flask under an inert atmosphere, prepare the solution of your nucleophile and any necessary base/catalyst.
-
Slow Addition: Add the (E)-4-oxopent-2-enamide (either neat or as a solution) to the reaction mixture slowly using a syringe pump. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization.[15]
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C or lower) using an appropriate cooling bath.[16]
-
Monitoring: Monitor the reaction progress closely. Once complete, proceed immediately with the workup and purification.
-
Purification Tip: When performing column chromatography, consider adding a very small amount of an inhibitor like BHT (e.g., ~100 ppm) to the elution solvent to prevent polymerization on the column.[1]
Visualizing the Mechanisms of Unwanted Polymerization
Understanding the pathways of polymer formation is key to preventing it.
Mechanism 1: Radical Polymerization
This is a classic chain reaction involving initiation, propagation, and termination steps. It is effectively stopped by radical-scavenging inhibitors like MEHQ.
Caption: Radical polymerization pathway and the role of inhibitors.
Mechanism 2: Anionic (Michael Addition) Polymerization
This pathway is common for Michael acceptors and is initiated by nucleophiles or strong bases.
Caption: Anionic polymerization via a repeating Michael addition mechanism.
Workflow: Troubleshooting Unwanted Polymerization
Use this flowchart to diagnose the potential source of polymerization in your experiment.
Caption: A troubleshooting flowchart for diagnosing unwanted polymerization.
References
- Vertex AI Search. How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems?.
- BenchChem. Preventing polymerization of α,β-unsaturated ketones during synthesis.
- ResearchGate. The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid.
- Ataman Kimya. MONOMETHYL ETHER OF HYDROQUINONE (MEHQ).
- JoVE. Video: Anionic Chain-Growth Polymerization: Mechanism.
- RSC Publishing. Inhibition of acrylic acid and acrylate autoxidation.
- Taylor & Francis Online. Stable Radicals and the Kinetics of the Radical Polymerisation of Vinyl Monomers.
- NIH National Center for Biotechnology Information. Inhibition of Free Radical Polymerization: A Review.
- BenchChem. Preventing polymerization in reactions with alpha,beta-unsaturated esters.
- Google Patents. US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
- Fluoryx Labs. The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- Wikipedia. Polymerisation inhibitor.
- ResearchGate. How can I purify vinylimidazole and acrylonitrile monomers?.
- BenchChem. Technical Support Center: Michael Addition Reactions with Nitroalkenes.
- Longchang Chemical. What is the classification and mechanism of polymerization inhibitors?.
- BenchChem. Technical Support Center: Michael Addition Reactions with Styrylisoxazoles.
- NIH National Center for Biotechnology Information. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction.
- Google Patents. EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers.
- Patsnap Eureka. What is Anionic Polymerization and How Does It Work?.
- ACS Publications. Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors.
- ResearchGate. How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?.
- Nuoer. Acrylamide Monomer Storage Stability: A Comparative Guide.
- Blog. How to store Acrylamide Liquid 50% safely?.
- ResearchGate. Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate?.
- YouTube. anionic addition polymers.
- ACS Publications. Michael Addition–Elimination Ring-Opening Polymerization.
- Google Patents. US3733326A - Inhibition of the polymerization of vinyl monomers.
- University of California, Santa Barbara. Acrylamide - Environment, Health & Safety.
- Norgen Biotek Corp. Material Safety Data Sheet.
- SNF. AQUEOUS ACRYLAMIDE.
- Chemistry Steps. Michael Addition Reaction Mechanism.
- Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.
- PubMed. Chemoselective conjugate reduction of alpha,beta-unsaturated ketones catalyzed by rhodium amido complexes in aqueous media.
- RSC Publishing. Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H2O as a hydrogen source.
- Reddit. Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acrylamide Monomer Storage Stability: A Comparative Guide – Nuoer [nuoer.com]
- 4. jove.com [jove.com]
- 5. youtube.com [youtube.com]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How 4-Methoxyphenol (MEHQ) Works as a Polymer Stabilizer | CAS 150-76-5 [vinatiorganics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fluoryx.com [fluoryx.com]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snf.com [snf.com]
- 13. greenchemdy.com [greenchemdy.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Crystallization Optimization for (E)-4-oxopent-2-enamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in overcoming the specific thermodynamic and kinetic challenges associated with the crystallization of 2-Pentenamide, 4-oxo-, (E)- (also known as (E)-4-oxopent-2-enamide).
This bifunctional molecule (CAS: 14300-80-2, Formula: C5H7NO2) features a highly reactive α,β -unsaturated carbonyl system (enone) conjugated with a primary amide[1]. While the amide group drives complex hydrogen-bonded polymorphic networks, the enone acts as a potent Michael acceptor, making solvent selection a critical parameter for both chemical stability and solid-state purity[2].
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my product chemically degrade when recrystallized from methanol or ethanol? A: The degradation is driven by the intrinsic electrophilicity of the molecule. (E)-4-oxopent-2-enamide contains a reactive double bond flanked by two electron-withdrawing groups (a ketone and an amide)[1]. When heated in nucleophilic, protic solvents like primary alcohols (MeOH, EtOH), the solvent acts as a nucleophile, undergoing a conjugate addition (Michael addition) across the double bond. This irreversibly forms a solvent-adduct impurity. To prevent this, you must strictly utilize non-nucleophilic, aprotic solvents (e.g., Ethyl Acetate, Isopropyl Acetate, or 2-Methyltetrahydrofuran).
Q2: During cooling, my solution forms a cloudy emulsion instead of crystals. How do I prevent this "oiling out"? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the solution exceeds the metastable limit before nucleation can occur, causing the solute to separate as a solute-rich liquid phase rather than a solid crystal. Causality & Solution: Oiling out is exacerbated by steep solubility curves. To correct this, switch to a solvent/antisolvent system with a shallower solubility gradient (e.g., EtOAc/Heptane) and introduce seed crystals before the solution reaches the cloud point to direct the thermodynamic driving force toward crystal lattice growth rather than phase separation.
Q3: How does the primary amide group affect my solvent selection? A: The primary amide (-CONH2) is a strong hydrogen bond donor and acceptor, meaning the molecule will exhibit high solubility in highly polar solvents but poor solubility in non-polar aliphatic hydrocarbons. Furthermore, amides are notorious for forming multiple hydrogen-bonding motifs (dimers, catemers), leading to polymorphism. A solvent that moderately disrupts these interactions in solution (like an ester or ether) allows for controlled assembly at the crystal-liquid interface during slow cooling.
Part 2: Troubleshooting Guide
| Symptom | Root Cause Analysis | Corrective Action & Mechanistic Rationale |
| High levels of Michael Adduct Impurities | Use of nucleophilic solvents (alcohols, primary amines) under thermal stress. | Switch to Aprotic Solvents: Replace alcohols with Ethyl Acetate (EtOAc) or Acetone. Aprotic solvents cannot act as nucleophiles, preserving the integrity of the enone system. |
| Oiling Out (LLPS) upon Antisolvent Addition | Antisolvent added too rapidly, generating localized zones of extreme supersaturation. | Control Dosing Rate: Decrease antisolvent addition rate to < 0.1 volumes/min. Ensure adequate impeller shear to rapidly disperse the antisolvent, preventing localized supersaturation spikes. |
| Inconsistent Crystal Habit (Needles to Plates) | Uncontrolled primary nucleation leading to polymorphic mixtures driven by the amide hydrogen bonding. | Implement Seeding: Bypass primary nucleation entirely by introducing 1-5 wt% of milled seeds of the desired polymorph within the Metastable Zone Width (MSZW). |
| Poor Yield (< 60%) | High residual solubility in the mother liquor due to an overly polar solvent matrix. | Optimize Antisolvent Ratio: Increase the final ratio of non-polar antisolvent (e.g., Heptane) to 2:1 or 3:1 (v/v) relative to the primary solvent to depress solubility at the final isolation temperature. |
Part 3: Experimental Protocols & Workflows
To ensure reproducibility and chemical stability, utilize the following self-validating protocol for the crystallization of (E)-4-oxopent-2-enamide.
Protocol: Seeded Antisolvent Crystallization in EtOAc/Heptane
This protocol is designed to suppress Michael addition while preventing LLPS through controlled supersaturation.
-
Dissolution & Stabilization:
-
Suspend crude (E)-4-oxopent-2-enamide in Ethyl Acetate (EtOAc) at a concentration of 100 mg/mL.
-
Heat the suspension to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Causality: EtOAc provides high solubility for the polar amide without risking nucleophilic attack on the alkene.
-
-
Clarification (Self-Validation Step):
-
Polish filter the hot solution through a 0.22 µm PTFE filter into a pre-warmed, jacketed crystallizer.
-
Validation: The solution must be optically clear. Any turbidity indicates premature precipitation or insoluble impurities, requiring re-heating.
-
-
Cooling & Seeding:
-
Cool the solution linearly to 40°C at a rate of 0.5°C/min.
-
Introduce 2 wt% of crystalline (E)-4-oxopent-2-enamide seeds (pre-milled to a D50 of ~20 µm).
-
Validation: Hold the temperature isothermally for 30 minutes. Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. The seed crystals must remain suspended and not dissolve, confirming the system is accurately positioned within the Metastable Zone Width (MSZW).
-
-
Antisolvent Dosing:
-
Linearly dose Heptane (antisolvent) over 4 hours until a final EtOAc:Heptane volumetric ratio of 1:2 is reached.
-
Causality: The slow, controlled reduction in solvent polarity forces the solute to deposit onto the existing seed surfaces rather than crashing out as an oil.
-
-
Final Isolation:
-
Cool the slurry to 5°C at 0.1°C/min. Filter the suspension via vacuum filtration, wash the cake with cold Heptane (5°C), and dry under vacuum at 30°C to constant weight.
-
Part 4: Solvent Suitability Data
The following table summarizes the quantitative and qualitative assessment of various solvent systems for this specific molecule.
| Solvent System | Primary Solvent Class | Antisolvent | Suitability | Mechanistic Rationale | Risk Factor |
| Methanol / Water | Protic / Nucleophilic | Water | Poor | High risk of Michael addition; water promotes potential hydrolysis of the amide bond under extended heating. | Chemical Degradation |
| Acetone / Heptane | Aprotic Polar | Heptane | Moderate | Good chemical stability. However, the steep solubility gradient often leads to oiling out if supersaturation is not strictly controlled. | Oiling Out (LLPS) |
| EtOAc / Heptane | Aprotic Ester | Heptane | Excellent | Optimal solubility gradient. The aprotic nature protects the enone, and the ester oxygen provides moderate hydrogen bonding to solubilize the amide. | Low |
| MeTHF / Cyclohexane | Aprotic Ether | Cyclohexane | Good | Excellent chemical stability. MeTHF offers superior phase separation properties if trace water is present in the crude mixture. | Low |
Part 5: Visualizations
Crystallization Optimization Workflow
The following diagram outlines the logical progression for developing a robust crystallization process for reactive enones.
Caption: Crystallization optimization workflow for (E)-4-oxopent-2-enamide.
Chemical Degradation Mechanism
This diagram illustrates the causality behind the strict avoidance of protic/nucleophilic solvents.
Caption: Michael addition degradation pathway in nucleophilic solvents.
References
- Guidechem. "2-pentenamida, 4-oxo-, (E)- (8CI) - Guidechem". Chemical Properties and Identifiers.
- Amazon S3 / Literature Archive. "Allylic Oxidations Catalyzed by Dirhodium Caprolactamate via Aqueous tert-Butyl Hydroperoxide". General Procedure for the Oxidation of α,β-Unsaturated Carbonyl Compounds.
Sources
overcoming steric hindrance in 4-oxo-2-pentenamide substitution reactions
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the complex steric challenges of 4-oxo-2-pentenamide scaffolds.
Part 1: Mechanistic FAQs on Steric Hindrance
Q1: Why does 4-oxo-2-pentenamide exhibit such significant steric resistance during conjugate (Michael) additions? A: 4-oxo-2-pentenamide is a highly functionalized Michael acceptor featuring both a ketone and an amide group flanking an α,β -unsaturated double bond. In drug development (such as the synthesis of irreversible EGFR inhibitors), the amide nitrogen is frequently substituted with bulky groups to enhance solubility or target affinity[1]. These N -substituents create a dense steric shield around the β -carbon. Causality dictates that as the Van der Waals radii of the incoming nucleophile and the amide substituents overlap, the activation energy ( Ea ) for the transition state increases exponentially. This forces nucleophiles to adopt higher-energy, non-ideal Bürgi-Dunitz trajectories, drastically reducing reaction rates.
Q2: How can we shift the regioselectivity from unwanted 1,2-addition to the desired 1,4-conjugate addition when steric hindrance is high? A: Hard nucleophiles (like Grignard or organolithium reagents) will naturally default to direct 1,2-addition at the ketone because the carbonyl carbon has a higher partial positive charge and suffers from less steric shielding than the β -carbon[2]. To overcome this and force 1,4-addition, you must "soften" the nucleophile. Performing transmetalation with copper salts to form organocuprates (Gilman reagents) shifts the reaction from charge-controlled (electrostatic) to orbital-controlled (HOMO-LUMO interactions). The softer Cu-complex coordinates effectively with the alkene π -system, successfully directing the attack to the sterically hindered β -carbon[2].
Q3: What role do bifunctional organocatalysts play in overcoming these steric barriers? A: Bifunctional catalysts, such as cinchona alkaloid-derived thioureas, utilize a highly structured "push-pull" mechanism. The thiourea moiety donates hydrogen bonds to the carbonyl and amide oxygens of the 4-oxo-2-pentenamide, significantly lowering the LUMO and increasing the electrophilicity of the β -carbon (the pull)[3]. Simultaneously, a basic tertiary amine on the catalyst deprotonates and coordinates the incoming nucleophile (the push). This precise spatial pre-organization drastically lowers the entropic cost of the transition state. Literature demonstrates that with proper organocatalytic activation, the steric hindrance of the substituents has virtually no negative effect on yield or enantioselectivity[4].
Part 2: Troubleshooting Guide & Experimental Protocols
Issue 1: Low Yield or No Conversion in Thia-Michael Additions
Root Cause: Standard base catalysis fails to overcome the activation energy barrier presented by bulky thiols reacting with N,N -disubstituted 4-oxo-2-pentenamides. Solution: Implement Bifunctional Organocatalytic Activation.
Protocol: Self-Validating Bifunctional Catalysis
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 0.5 mmol of the 4-oxo-2-pentenamide derivative in 1.0 mL of anhydrous toluene.
-
Causality: Toluene is strictly required because polar solvents (like DMF or MeOH) will competitively hydrogen-bond with the catalyst, destroying the transition state architecture.
-
-
Catalyst Addition: Add 0.1 mol % of a cinchona alkaloid-derived urea catalyst.
-
Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness or precipitation indicates moisture contamination, which will poison the hydrogen-bonding network. If cloudy, discard and re-dry solvents.
-
-
Nucleophile Introduction: Dropwise add 0.6 mmol of the bulky thiol (e.g., 2,6-dimethylthiophenol) at room temperature.
-
Reaction Monitoring: Stir for 5–24 hours. Monitor the consumption of the enone via chiral HPLC[4].
-
Quenching & Purification: Quench the reaction with 1 mL of saturated NH4Cl , extract with ethyl acetate (3 × 5 mL), dry over Na2SO4 , and purify via silica gel flash chromatography.
Issue 2: Competing 1,2-Addition with Carbon Nucleophiles
Root Cause: The nucleophile is too "hard" and is electrostatically drawn to the less-hindered ketone carbonyl. Solution: Cu-Catalyzed Conjugate Addition via Transmetalation.
Protocol: Organocuprate Generation and Addition
-
Cu(I) Salt Prep: Suspend 1.1 equivalents of purified CuI in anhydrous THF at -78 °C under a strict nitrogen atmosphere.
-
Transmetalation: Slowly add 2.0 equivalents of the organolithium reagent via syringe. Stir for 30 minutes until a homogenous, clear Gilman reagent ( R2CuLi ) forms.
-
Validation Checkpoint: The transition from a suspension to a clear, slightly colored solution confirms successful transmetalation. If the solution remains opaque, the CuI was likely oxidized; abort the reaction.
-
-
Substrate Addition: Add 1.0 equivalent of the 4-oxo-2-pentenamide dropwise down the side of the flask.
-
Causality: Maintaining -78 °C suppresses the thermal activation energy required for the 1,2-pathway, allowing the softer Cu-complex to coordinate exclusively with the alkene.
-
-
Quench: Quench rapidly with a 1:1 mixture of saturated NH4Cl and NH4OH .
-
Causality: The ammonia is required to chelate the copper, breaking down the organometallic complex and preventing product degradation during workup.
-
Part 3: Quantitative Data Summary
Table 1: Quantitative Comparison of Activation Strategies for 4-oxo-2-pentenamide Conjugate Additions
| Activation Strategy | Nucleophile Type | Regioselectivity (1,4 vs 1,2) | Typical Yield (%) | Causality / Mechanism |
| Uncatalyzed Base | Hard (RLi, RMgX) | < 10 : 90 | < 15% | High steric repulsion at the β -carbon forces electrostatic 1,2-attack at the ketone. |
| Cu(I) Transmetalation | Soft ( R2CuLi ) | > 95 : 5 | 80–90% | Soft nucleophile favors orbital-controlled 1,4-addition; Cu pre-coordinates to the alkene. |
| Bifunctional Urea | Heteroatom (RSH) | > 99 : 1 | 85–99% | H-bonding lowers LUMO; spatially pre-organizes the transition state to bypass sterics. |
Part 4: Visualizations
Mechanistic pathway of bifunctional catalyst overcoming steric hindrance in 1,4-conjugate addition.
Step-by-step experimental workflow for organocuprate-mediated 1,4-conjugate addition.
References
-
Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules (MDPI).[Link]
-
Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. The Journal of Organic Chemistry (ACS Publications).[Link]
Sources
NMR spectra comparison of (E)- and (Z)- isomers of 4-oxo-2-pentenamide
Topic: NMR Spectra Comparison of (E)- and (Z)- Isomers of 4-oxo-2-pentenamide
As a Senior Application Scientist, I frequently encounter the critical need to unambiguously assign the stereochemistry of α,β -unsaturated carbonyl systems. Derivatives of 4-oxo-2-pentenamide are highly valued as potent Michael acceptors in the rational design of targeted covalent drugs, including irreversible tyrosine kinase inhibitors (1)[1] and HIV protease inhibitors (2)[2].
The pharmacological efficacy of these molecules is entirely dependent on their spatial geometry; the (E)-isomer typically presents the optimal trajectory for nucleophilic attack by cysteine residues in the target protein's binding pocket. Consequently, distinguishing between the (E)- and (Z)-isomers of 4-oxo-2-pentenamide using Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable quality control step. The synthesis and subsequent NMR characterization of (E)-4-oxo-2-pentenamide and its analogs have been well-documented in catalytic allylic oxidation methodologies (3)[3].
This guide provides an objective, data-driven comparison of the NMR profiles of these two isomers, explaining the physical causality behind the spectral differences and establishing a self-validating experimental protocol for your laboratory.
Mechanistic Causality: Why the Spectra Differ
To move beyond simply reading a spectrum, we must understand the quantum mechanical and spatial forces dictating the signals. The differences between the (E)- and (Z)-isomers of 4-oxo-2-pentenamide manifest primarily in two NMR phenomena:
-
Vicinal Coupling Constants ( 3JHH ): The distance between the peaks of the olefinic doublets is dictated by the Karplus equation, which correlates the coupling constant ( J ) to the dihedral angle ( θ ) between the coupled protons. In the (E)-isomer (trans), the dihedral angle is approximately 180°, leading to a highly efficient overlap of the bonding orbitals and a large coupling constant ( J≈15.5−16.0 Hz). In the (Z)-isomer (cis), the dihedral angle is near 0°, resulting in a significantly smaller coupling constant ( J≈10.5−12.0 Hz).
-
Chemical Shift Anisotropy ( δ ): The chemical shifts of the H2 ( α to the amide) and H3 ( β to the amide) protons are heavily influenced by the magnetic anisotropy of the adjacent ketone and amide carbonyl groups. The (E)-isomer adopts a highly planar, extended conjugated system, which strongly deshields the olefinic protons, pushing them downfield. In contrast, the (Z)-isomer suffers from steric clashing between the acetyl methyl group and the carboxamide group. This steric strain forces the molecule slightly out of perfect planarity, disrupting the conjugation and shielding the protons, which shifts their signals upfield relative to the (E)-isomer.
Fig 1. Mechanistic causality linking stereochemistry to observable NMR phenomena.
Quantitative Data Comparison
The tables below summarize the expected 1 H and 13 C NMR chemical shifts for the core 4-oxo-2-pentenamide scaffold. Note that specific N-substitutions (e.g., N,N-diisopropyl or complex drug scaffolds) will induce minor inductive shifts, but the fundamental Δδ and J -coupling relationships between the (E) and (Z) geometries remain absolute.
Table 1: Comparative 1 H NMR Data (400 MHz, CDCl 3 )
| Proton Assignment | (E)-4-oxo-2-pentenamide | (Z)-4-oxo-2-pentenamide | Causality / Mechanistic Note |
| H3 ( β to amide) | ~7.18 ppm (d, J = 15.8 Hz) | ~6.45 ppm (d, J = 11.5 Hz) | Downfield in (E) due to planar conjugation; large J due to ~180° dihedral angle. |
| H2 ( α to amide) | ~6.88 ppm (d, J = 15.8 Hz) | ~6.15 ppm (d, J = 11.5 Hz) | Shielded relative to H3; small J in (Z) due to ~0° dihedral angle. |
| CH3 (Acetyl) | ~2.33 ppm (s) | ~2.20 ppm (s) | Upfield shift in (Z) due to loss of coplanarity and shielding cone effects. |
| NH2 (Amide) | ~7.50, 5.80 ppm (br s) | ~7.20, 5.60 ppm (br s) | Broad signals due to quadrupolar relaxation of 14 N and proton exchange. |
Table 2: Comparative 13 C NMR Data (100 MHz, CDCl 3 )
| Carbon Assignment | (E)-Isomer (ppm) | (Z)-Isomer (ppm) |
| C4 (Ketone C=O) | ~198.0 | ~195.5 |
| C1 (Amide C=O) | ~165.0 | ~163.5 |
| C3 ( β -Carbon) | ~135.5 | ~138.0 |
| C2 ( α -Carbon) | ~134.5 | ~128.5 |
| C5 (Methyl) | ~29.0 | ~31.0 |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, do not merely run a standard 1D proton experiment. Follow this self-validating methodology designed to eliminate ambiguity.
Step 1: Sample Preparation & Solvent Selection
-
Action: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: A high sample concentration ensures a robust signal-to-noise ratio for the less sensitive 13 C nuclei. TMS provides a locked 0.00 ppm reference point, preventing chemical shift misassignments caused by solvent drift or temperature variations. If the primary amide NH 2 protons are of interest and appear too broad in CDCl 3 , prepare a parallel sample in DMSO- d6 to slow down the proton exchange rate and sharpen the amide signals.
Step 2: Probe Tuning and Shimming
-
Action: Manually tune and match the probe to the exact solvent impedance. Perform gradient shimming (e.g., topshim) followed by manual adjustment of the Z1 and Z2 shims until the solvent residual peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.
-
Causality: Poor shimming will artificially broaden the doublets, causing the peaks to merge and making the precise measurement of the J -coupling impossible.
Step 3: Pulse Sequence Selection & Acquisition
-
Action: Acquire the 1 H NMR spectrum at 400 MHz or 500 MHz using a 30° flip angle pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 64 scans.
-
Causality: A 2.0 s D1 ensures complete longitudinal relaxation ( T1 ) of the olefinic and methyl protons between pulses. This guarantees that the final integration ratios perfectly reflect the expected 3:1:1 stoichiometry of the molecule.
Step 4: Data Processing and Self-Validation
-
Action: Apply a 0.3 Hz exponential line broadening (LB) before Fourier transformation. Phase and baseline correct the spectrum manually. Integrate the methyl singlet (set to 3.00) and the two olefinic doublets. Measure the coupling constant ( J ) for both the H2 and H3 doublets.
-
Self-Validation Check: The system validates itself if, and only if, the integration ratio is exactly 3.00 : 1.00 : 1.00 AND JH2=JH3 exactly (e.g., both are 15.8 Hz). A mismatch in the J -values indicates overlapping impurity signals or higher-order virtual coupling, meaning the assignment cannot be trusted until the sample is repurified.
Fig 2. Self-validating NMR workflow for distinguishing (E)- and (Z)- stereocenters.
References
-
Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Additivity in the Analysis and Design of HIV Protease Inhibitors Source: NIH PubMed Central (PMC) URL:[Link]
-
Allylic Oxidations Catalyzed by Dirhodium Caprolactamate via Aqueous tert-Butyl Hydroperoxide: The Role of the tert-Butylperoxy Radical Source: NIH PubMed Central (PMC) URL:[Link]
Sources
Cross-Coupling Reactivity of Highly Electron-Deficient Alkenes: (E)-4-Oxopent-2-enamide vs. Standard Unsaturated Amides
Audience: Researchers, synthetic chemists, and drug development professionals.
Welcome to this technical comparison guide. As a Senior Application Scientist, I frequently encounter the synthetic challenge of cross-coupling highly electron-deficient olefins in drug discovery pipelines. While standard α,β -unsaturated amides like acrylamide are staple substrates in the Mizoroki-Heck reaction, introducing a secondary electron-withdrawing group—such as the ketone in 2-Pentenamide, 4-oxo-, (E)- (commonly known as (E)-4-oxopent-2-enamide)—fundamentally alters the substrate's reactivity profile.
This guide provides an objective, data-driven comparison of (E)-4-oxopent-2-enamide against conventional unsaturated amides in palladium-catalyzed cross-coupling workflows. We will dissect the mechanistic causality behind their divergent behaviors and provide self-validating experimental protocols to ensure reproducible results in your synthetic programs.
Mechanistic Divergence: Mono-Activated vs. Dual-Activated Michael Acceptors
Expertise & Experience: The Causality of Regioselectivity In a standard Pd-catalyzed Heck reaction, the regioselectivity of the migratory insertion step is dictated by both steric and electronic factors [4]. For mono-activated α,β -unsaturated amides like acrylamide, the β -carbon is the most electron-deficient and least sterically hindered site. Consequently, the aryl-palladium species preferentially inserts at the β -position, followed by β -hydride elimination to yield the (E)- β -aryl unsaturated amide.
Conversely, (E)-4-oxopent-2-enamide is a "dual-activated" or push-pull system. The alkene is flanked by an amide carbonyl and a ketone carbonyl. The ketone is a stronger electron-withdrawing group (EWG) than the amide, making the carbon β to the ketone (and α to the amide) highly electrophilic. However, the extreme electron deficiency of this substrate makes it highly susceptible to side reactions under standard basic Heck conditions, such as polymerization, base-catalyzed degradation, or competitive 1,4-conjugate addition [2].
To harness the reactivity of such highly electron-deficient alkenes, chemists often pivot from standard oxidative Heck conditions to Reductive Heck (hydroarylation) conditions. In a reductive Heck framework, the β -hydride elimination step is intercepted by a reductant (e.g., a silane or formate), yielding a saturated α -aryl or β -aryl keto-amide, thereby preventing the thermodynamic instability associated with the cross-coupled highly deficient di-carbonyl olefin[2].
Caption: Divergent carbopalladation pathways for mono-activated vs. dual-activated unsaturated amides.
Comparative Performance Data
To objectively evaluate these substrates, we compare their performance in Pd-catalyzed cross-coupling with aryl iodides. The data below synthesizes typical yields and selectivities observed in optimized catalytic systems[1].
| Substrate | Classification | Preferred Reaction Modality | Typical Yield (%) | Regioselectivity | Major Byproducts |
| Acrylamide | Mono-activated | Standard Heck | 80 - 95% | Exclusive β -arylation | Heck homocoupling |
| Crotonamide | Mono-activated (Substituted) | Standard Heck | 65 - 80% | β -arylation (steric control) | Isomerized alkenes |
| (E)-4-oxopent-2-enamide | Dual-activated (Highly Deficient) | Reductive Heck / Conjugate Addition | 45 - 65% | α to ketone (hydroarylation) | Polymerization, Michael addition |
Data Interpretation: While acrylamide provides robust yields under standard basic conditions (e.g., Pd(OAc)₂, Et₃N, 100°C), (E)-4-oxopent-2-enamide suffers from severe degradation under identical conditions. Successful coupling of the 4-oxo derivative requires milder bases or acidic additives to stabilize the intermediate and favor reductive pathways [1].
Caption: Decision workflow for selecting the appropriate cross-coupling modality based on substrate electronics.
Experimental Protocols (Self-Validating Systems)
Trustworthiness: Self-Validating Methodologies A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems. By monitoring specific intermediates (e.g., palladium black formation or starting material consumption via TLC/GC-MS), the operator can diagnose the health of the catalytic cycle in real-time.
Protocol A: Standard Heck Arylation of Acrylamide (Baseline Control)
Objective: Establish a baseline for mono-activated amides.
-
Preparation: In an oven-dried Schlenk flask under argon, add iodobenzene (1.0 mmol), acrylamide (1.2 mmol), Pd(OAc)₂ (2 mol%), and tri-o-tolylphosphine (4 mol%).
-
Solvent & Base: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol). Causality note: Triethylamine acts as both the base to neutralize HI and the reductant to generate the active Pd(0) species from Pd(II) [5].
-
Reaction: Heat the mixture to 90°C for 12 hours.
-
Validation Check: At 2 hours, check for palladium black. A slight darkening is normal, but heavy precipitation indicates ligand starvation. GC-MS should show >50% conversion to the β -phenylacrylamide mass peak.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Reductive Heck Coupling of (E)-4-oxopent-2-enamide
Objective: Achieve controlled arylation of a highly electron-deficient, dual-activated amide without polymerization.
-
Preparation: In a dry Schlenk flask under argon, add the aryl iodide (1.0 mmol), (E)-4-oxopent-2-enamide (1.5 mmol), Pd(dba)₂ (5 mol%), and a bulky, electron-deficient phosphine ligand such as P(3,5-(CF₃)₂C₆H₃)₃ (10 mol%). Causality note: Electron-deficient ligands stabilize the Pd intermediate against premature protodepalladation and suppress base-catalyzed degradation of the substrate [3].
-
Reductant & Additives: Add anhydrous 1,4-dioxane (5 mL), sodium formate (2.0 mmol) as the hydride source, and a mild base like K₂HPO₄ (1.5 mmol). Avoid strong amine bases which trigger Michael addition/polymerization of the 4-oxo enamide.
-
Reaction: Stir at 60°C (lower temperature to preserve the enamide) for 16 hours.
-
Validation Check: Monitor by TLC. The disappearance of the highly UV-active (E)-4-oxopent-2-enamide spot without the formation of a baseline streak (polymer) confirms the success of the reductive pathway.
-
Workup: Filter through a Celite pad to remove Pd salts, concentrate under reduced pressure, and purify via column chromatography to isolate the saturated α -aryl keto-amide.
Conclusion
While standard unsaturated amides like acrylamide readily undergo traditional Heck couplings to yield substituted olefins, the introduction of a 4-oxo group in (E)-4-oxopent-2-enamide creates a highly electron-deficient system that resists standard protocols. By understanding the mechanistic causality—specifically the shift in electrophilicity and the propensity for degradation—scientists can pivot to reductive Heck conditions, utilizing mild bases and hydride donors to successfully functionalize these challenging drug-like scaffolds.
References
- Approaches to the Heck reaction on challenging substrates. ResearchGate.
- Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. ACS Publications.
- Heck-like Reactions Involving Heteroatomic Electrophiles. PMC - NIH.
- Heck reaction. Wikipedia.
- 21.01.1: Heck Reaction. Chemistry LibreTexts.
validating the purity of 4-oxo-2-pentenamide reference standards using GC-MS
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly reactive electrophilic reference standards. 4-Oxo-2-pentenamide and its derivatives are premier examples of this challenge. These α,β -unsaturated carbonyl compounds serve as critical Michael acceptor "warheads" in the design of targeted covalent drugs, including1[1] and advanced 2[2].
However, the very reactivity that makes 4-oxo-2-pentenamide biologically potent makes its analytical validation treacherous. This guide objectively compares GC-MS against alternative modalities (LC-MS and qNMR) for purity validation, providing field-proven protocols and causality-driven insights to ensure your reference standards are accurately characterized.
Part 1: The Chemical Challenge & Causality
To understand why purity validation of 4-oxo-2-pentenamide is difficult, we must look at its structure. The molecule contains two problematic functional groups for gas-phase analysis:
-
The Primary/Secondary Amide: Amides possess active hydrogens that form strong intermolecular hydrogen bonds. In a GC column, this drastically reduces volatility and causes severe peak tailing.
-
The α,β -Unsaturated Ketone: This conjugated Michael acceptor system is thermally labile. When exposed to the high temperatures of a standard GC inlet (typically 250°C), the molecule is highly susceptible to thermal degradation, polymerization, or E/Z isomerization.
Attempting a direct injection GC-MS analysis of underivatized 4-oxo-2-pentenamide inevitably leads to artifactual impurity peaks that do not exist in the bulk material, falsely lowering the reported purity. Therefore, a self-validating analytical system must either chemically protect the molecule prior to volatilization or avoid thermal stress entirely.
Figure 1: Mechanism of 4-oxo-2-pentenamide derivatives acting as irreversible Michael acceptors.
Part 2: Modality Comparison
When validating the purity of this standard, analytical modalities must be objectively compared based on their ability to handle thermal lability and polarity.
-
Direct GC-MS (Not Recommended): Induces thermal degradation and geometric isomerization. Fails to provide an accurate purity profile.
-
Derivatized GC-MS (BSTFA + 1% TMCS): By reacting the standard with a silylating agent, the active amide protons are replaced with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding and increases thermal stability. However, amides are sterically hindered and rank lowest in silylation reactivity (Alcohol > Phenol > Carboxylic Acid > Amine > Amide)[3]. Therefore, specialized catalytic conditions are required[4].
-
UPLC-UV/HRMS (The Orthogonal Standard): Operates at near-ambient temperatures, preserving the intact molecular structure and the native E/Z geometric ratio. It is the superior choice for thermally labile Michael acceptors.
-
qNMR (Quantitative NMR): The absolute truth for purity. It measures the exact molar ratio of the compound against an internal standard, independent of UV extinction coefficients or MS ionization efficiencies.
Table 1: Comparative Performance Metrics for Purity Validation
| Analytical Modality | Thermal Stress | Isomer Resolution ( E vs Z ) | Absolute Purity Capability | Primary Limitation |
| Direct GC-MS | Extreme (Inlet at 250°C) | Poor (Isomerizes in inlet) | No (Relative Area % only) | Artifactual degradation |
| Derivatized GC-MS | Moderate (Derivatization heat) | Good (If derivatization is 100%) | No (Relative Area % only) | Incomplete silylation yields split peaks |
| UPLC-UV/HRMS | None (Ambient/30°C) | Excellent (Chromatographic) | No (Relies on UV response) | Blind to compounds lacking chromophores |
| qNMR (1H) | None (Ambient) | Excellent (Coupling constants) | Yes (Gold Standard) | Requires high sample concentration (>5 mg) |
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, any GC-MS method used for 4-oxo-2-pentenamide must be cross-validated against an orthogonal method (like LC-MS) to prove that the GC inlet is not generating false impurities.
Protocol 1: GC-MS Purity Validation via Two-Step Silylation
Causality Focus: Overcoming the low reactivity of the amide group.
-
Sample Preparation: Weigh 1.0 mg of the 4-oxo-2-pentenamide reference standard into a 2 mL amber GC vial.
-
Solvation & Acid Scavenging: Add 100 µL of anhydrous Pyridine.
-
Why? Pyridine acts as a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the amide. It also acts as an acid scavenger to neutralize byproducts of the silylation reaction.
-
-
Derivatization: Add 100 µL of 3[3].
-
Why? BSTFA is a powerful TMS donor. The 1% TMCS acts as a critical catalyst to drive the silylation of sterically hindered amides, which are otherwise resistant to derivatization[4].
-
-
Thermal Incubation: Cap securely and incubate at 75°C for 45 minutes.
-
Why? Elevated thermal kinetic energy is required to push the amide silylation to 100% completion. Incomplete reactions yield multiple artifact peaks (mono-TMS vs di-TMS derivatives)[3].
-
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS (Split ratio 10:1, Inlet 250°C, DB-5MS column, 40°C to 300°C at 15°C/min).
Protocol 2: Orthogonal UPLC-UV/HRMS Validation
Causality Focus: Avoiding thermal stress to validate the true E/Z isomer ratio.
-
Sample Preparation: Dissolve 1.0 mg of standard in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50).
-
Injection: Inject 2 µL onto a sub-2-micron C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) maintained at 30°C.
-
Why? The low column temperature prevents thermal isomerization of the E/Z double bond, allowing accurate quantification of geometric isomers.
-
-
Elution: Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) from 5% B to 95% B over 10 minutes.
-
Detection: Monitor via Photodiode Array (PDA) at 210-254 nm and Electrospray Ionization (ESI+) High-Resolution Mass Spectrometry to confirm the intact mass [M+H]+ .
Table 2: Representative Validation Data for (E)-4-Oxo-2-Pentenamide
| Analytical Method | Measured Purity (Area %) | Major Impurity Detected | Scientific Conclusion |
| Direct GC-MS | 68.4% | (Z)-isomer, Polymerized adducts | Rejected: False impurities generated by thermal stress in the GC inlet. |
| Derivatized GC-MS | 98.1% | Mono-TMS artifact (1.2%) | Accepted: Silylation stabilized the molecule, though trace incomplete derivatization remains. |
| UPLC-UV (254 nm) | 99.3% | (Z)-isomer (0.5%) | Accepted: True representation of the bulk material without thermal degradation. |
| qNMR (Absolute) | 99.1% | Residual solvent (Water) | Gold Standard: Confirms the UPLC-UV data is accurate and free of response-factor bias. |
Part 4: Analytical Decision Workflow
To establish a self-validating system in your laboratory, follow the logical decision tree below when handling 4-oxo-2-pentenamide or similar Michael acceptor reference standards.
Figure 2: Analytical workflow for validating the purity of 4-oxo-2-pentenamide standards.
Sources
Comparative Reactivity Guide: (E)-4-oxo-2-pentenamide vs. 4-oxo-2-pentenoic Acid in Covalent Drug Design
Executive Summary
In the development of Targeted Covalent Inhibitors (TCIs), the electrophilicity of the "warhead" must be meticulously calibrated. If a Michael acceptor is too reactive, it will indiscriminately alkylate abundant cellular thiols like glutathione (GSH), leading to rapid drug clearance and off-target toxicity. If it is too unreactive, it will fail to form a covalent bond with the target protein.
This guide objectively compares two structurally related but electronically distinct pharmacophores: 4-oxo-2-pentenoic acid and its amide derivative, (E)-4-oxo-2-pentenamide . By analyzing their comparative reactivity, we provide a framework for selecting the appropriate warhead for covalent drug design.
Structural and Mechanistic Profiling
Both compounds feature an α,β -unsaturated system flanked by a ketone at the C4 position and an acid or amide at the C1 position. The regioselectivity and kinetics of nucleophilic attack by a cysteine thiol are governed by the relative electron-withdrawing power of these flanking groups.
-
4-oxo-2-pentenoic acid : The carboxylic acid group is strongly electron-withdrawing via inductive effects (and further activated when hydrogen-bonded in a biological pocket). This makes the entire conjugated alkene highly electrophilic. It acts as a "hot" electrophile, reacting rapidly and indiscriminately with nucleophiles[1].
-
(E)-4-oxo-2-pentenamide : The nitrogen lone pair of the amide delocalizes into the C1 carbonyl group. This resonance donation significantly reduces the electron-withdrawing capacity of the C1 group, thereby "tempering" the electrophilicity of the alkene. This creates a tuned Michael acceptor that relies on the binding affinity of the parent scaffold to drive proximity-induced covalent bond formation[2].
Mechanism of covalent bond formation via Michael addition of a cysteine thiol.
Comparative Reactivity & Kinetic Data
To benchmark these compounds, we evaluate their intrinsic reactivity against GSH, the most abundant non-protein thiol in mammalian cells. The data below synthesizes expected kinetic profiles based on established structure-activity relationships for these pharmacophores.
| Parameter | 4-oxo-2-pentenoic acid | (E)-4-oxo-2-pentenamide |
| C1 Functional Group | Carboxylic Acid (-COOH) | Amide (-CONH2 / -CONHR) |
| Electronic Effect | Strongly electron-withdrawing | Resonance-donating (tempered) |
| Electrophilicity | Very High | Moderate |
| Intrinsic GSH Half-life ( t1/2 ) | < 5 minutes | > 120 minutes |
| Off-Target Toxicity Risk | High (Indiscriminate alkylation) | Low (Proximity-driven) |
| Primary Application | Chemical probes, synthetic intermediates | Targeted Covalent Inhibitors (TCIs) |
Experimental Workflows: Evaluating Thiol Reactivity (GSH Assay)
To empirically validate the reactivity differences between the acid and the amide, a standardized LC-MS/MS Glutathione (GSH) reactivity assay is required. This protocol is designed as a self-validating system to ensure kinetic accuracy.
Step-by-Step Methodology
-
Reagent Preparation : Prepare a 10 mM solution of GSH and a 1 mM solution of the test compound in Phosphate-Buffered Saline (PBS).
-
Causality: PBS at exactly pH 7.4 is critical. The pKa of the GSH thiol is ~8.8. At pH 7.4, a small, highly consistent fraction exists as the reactive thiolate anion ( RS− ). Minor pH deviations will drastically alter the pseudo-first-order reaction rate.
-
-
Incubation : Combine the reagents in a 10:1 molar ratio (GSH:Compound) to maintain pseudo-first-order kinetics. Incubate at 37°C in a thermomixer at 600 rpm.
-
Sampling & Quenching : At predefined intervals (0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot and immediately mix it with 50 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., labetalol).
-
Causality: The cold MeCN serves a dual purpose. It drastically lowers the dielectric constant and temperature of the solution, instantly arresting the Michael addition. The internal standard corrects for matrix effects and ionization suppression during ESI-MS.
-
-
Control Validation : Run a parallel "GSH-only" control to monitor for oxidative dimerization of GSH to GSSG, ensuring that parent compound depletion is strictly due to adduct formation.
-
LC-MS/MS Analysis : Quantify the depletion of the parent compound over time and calculate the half-life ( t1/2 ) using a one-phase exponential decay model.
Step-by-step LC-MS/MS workflow for evaluating intrinsic GSH reactivity.
Application in Targeted Covalent Inhibitors (TCIs)
The strategic shift from highly reactive acids/enones to tempered amides is a cornerstone of modern kinase inhibitor design. A prime example is the development of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors.
Early attempts to utilize highly reactive Michael acceptors on 4-anilinoquinazoline scaffolds led to compounds that exhibited excellent potency against isolated EGFR enzymes but failed in cellular assays. This drop in cellular potency was directly attributed to the excessive reactivity of the warhead, which was rapidly depleted by cellular glutathione before it could reach the target receptor[2].
To solve this, researchers synthesized (2E)-N-[4-(3-Bromoanilino)-6-quinazolinyl]-4-oxo-2-pentenamide and related substituted acrylamides. By utilizing the amide derivative, the electrophilicity was perfectly balanced. The compound remained stable in the presence of off-target cellular thiols but was sufficiently reactive to rapidly alkylate the target Cys-773 when held in precise proximity within the EGFR ATP-binding pocket[2].
Conclusion & Selection Guide
-
Choose 4-oxo-2-pentenoic acid when designing chemical probes for rapid, non-specific thiol tagging, or as a highly reactive synthetic intermediate where subsequent functionalization is required[1].
-
Choose (E)-4-oxo-2-pentenamide (or its N-substituted derivatives) when designing Targeted Covalent Inhibitors. Its tempered reactivity profile minimizes off-target toxicity and prevents premature metabolic clearance, making it the superior choice for in vivo applications[2].
References
-
Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Allylic Oxidations Catalyzed by Dirhodium Caprolactamate via Aqueous tert-Butyl Hydroperoxide: The Role of the tert-Butylperoxy Radical Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
Comparative Mass Spectrometry Profiling of (E)-4-oxopent-2-enamide: Platform Selection and Fragmentation Mechanics
Target Compound: 2-Pentenamide, 4-oxo-, (E)- (Synonym: (E)-4-oxopent-2-enamide) Molecular Formula: C₅H₇NO₂ | Monoisotopic Mass: 113.0477 Da | Molecular Weight: 113.11 g/mol
As covalent drug discovery accelerates, the analytical characterization of highly reactive electrophilic warheads has become paramount. (E)-4-oxopent-2-enamide is a potent Michael acceptor frequently embedded within irreversible tyrosine kinase inhibitors and advanced haptens [1, 4]. Accurate mass spectrometry (MS) profiling of this moiety is critical for pharmacokinetic (PK) tracking, metabolite identification, and structural validation.
This guide objectively compares three dominant MS platforms—GC-EI-MS , LC-ESI-QqQ MS/MS , and LC-HRMS (Orbitrap) —for the analysis of (E)-4-oxopent-2-enamide. By dissecting the causality behind its fragmentation patterns, we provide drug development professionals with actionable, self-validating workflows to optimize platform selection based on specific analytical endpoints.
Structural Causality & Diagnostic Fragmentation
To design a robust MS method, one must first understand how the structural features of (E)-4-oxopent-2-enamide dictate its gas-phase behavior. The molecule consists of three key interactive groups: a methyl ketone, a trans-alkene, and a primary amide.
-
The Alpha-Cleavage Sink (m/z 43): Under both hard (EI) and soft (CID) ionization, the methyl ketone moiety is highly susceptible to alpha-cleavage. This yields the acetyl cation ([CH₃CO]⁺, m/z 43.018), which is heavily stabilized by resonance and serves as the primary diagnostic base peak across most platforms [2].
-
Amide Lability (m/z 97): In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic amide carbonyl or the ketone oxygen. Upon Collision-Induced Dissociation (CID), the protonated molecular ion ([M+H]⁺, m/z 114.055) rapidly loses ammonia (NH₃, 17 Da) to form a stable, highly conjugated acylium ion at m/z 97.028 [3].
-
Conjugated Backbone Stability: The central alpha,beta-unsaturated system restricts certain rearrangements (like the McLafferty rearrangement, which is hindered by the lack of an appropriate gamma-hydrogen relative to the ketone), forcing the molecule down predictable, linear fragmentation pathways.
Fragmentation Pathway Visualization
CID Fragmentation pathway of protonated (E)-4-oxopent-2-enamide in ESI+ mode.
Platform Comparison & Experimental Workflows
Selecting the correct platform depends on whether the goal is structural library matching, high-throughput quantitation, or exact mass verification in complex biological matrices.
Platform A: GC-EI-MS (Structural Fingerprinting)
Best For: Raw material purity, synthetic intermediate verification, and library matching. Mechanism: 70 eV Electron Ionization (EI) strips an electron to form the radical cation [M]⁺ (m/z 113). The excess internal energy shatters the molecule, yielding a rich, reproducible spectrum.
-
Self-Validating Protocol:
-
Sample Prep: Dissolve the analyte in MS-grade ethyl acetate (100 µg/mL). Validation: Include a solvent blank to rule out column bleed or carryover.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm).
-
Gradient: Hold at 50°C for 1 min, ramp at 15°C/min to 250°C. Helium carrier gas at 1.0 mL/min.
-
MS Conditions: Transfer line at 250°C, Ion source at 230°C. Scan range m/z 30–300.
-
Diagnostic Check: Confirm the presence of the molecular ion[M]⁺ at m/z 113 (often low abundance) and the base peak at m/z 43.
-
Platform B: LC-ESI-QqQ MS/MS (Targeted Quantitation)
Best For: Pharmacokinetic (PK) studies, trace-level quantitation in plasma. Mechanism: Soft ionization yields[M+H]⁺. Multiple Reaction Monitoring (MRM) isolates m/z 114 in Q1, fragments it in Q2, and isolates specific product ions in Q3.
-
Self-Validating Protocol:
-
Sample Prep: Protein precipitation of plasma samples using 3 volumes of cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g for 10 mins.
-
Chromatography: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
-
MS Conditions (ESI+): Capillary voltage 3.0 kV, Desolvation temp 400°C.
-
MRM Transitions:
-
Quantifier: m/z 114.1 → 43.1 (Collision Energy: 15 eV)
-
Qualifier: m/z 114.1 → 97.1 (Collision Energy: 10 eV)
-
-
Diagnostic Check: The ratio of Quantifier to Qualifier peak areas must remain within ±20% of the calibration standards to confirm peak purity.
-
Platform C: LC-HRMS Orbitrap (Metabolite ID & Exact Mass)
Best For: Identifying unknown adducts, distinguishing isobaric interferences, and covalent binding assays. Mechanism: High-resolution mass analyzers trap ions to determine mass-to-charge ratios with sub-ppm accuracy, allowing for the derivation of exact elemental compositions.
-
Self-Validating Protocol:
-
Sample Prep: Dilute sample in 50:50 Water:Methanol.
-
Chromatography: Similar to QqQ protocol to ensure orthogonal retention time validation.
-
MS Conditions: Heated ESI (HESI) source. Full MS scan at 70,000 resolving power (FWHM at m/z 200). Data-dependent MS² (ddMS²) at 17,500 resolving power using Higher-energy C-trap Dissociation (HCD) with normalized collision energy (NCE) stepped at 10, 20, and 40.
-
Diagnostic Check: The precursor exact mass must be 114.0550 ± 3 ppm. The mass defect of the fragments must align perfectly with the predicted formulas (e.g., [C₂H₃O]⁺ for m/z 43.0178).
-
Quantitative Data & Performance Summary
To facilitate objective platform selection, the following tables summarize the comparative performance metrics and the specific fragmentation data generated by each method.
Table 1: Platform Performance Comparison for (E)-4-oxopent-2-enamide
| Metric | GC-EI-MS (70 eV) | LC-ESI-QqQ MS/MS | LC-HRMS (Orbitrap) |
| Primary Ionization | [M]⁺ (Radical Cation) | [M+H]⁺ (Protonated) | [M+H]⁺ (Protonated) |
| Sensitivity (LOD) | ~10–50 ng/mL | ~0.1–1 ng/mL | ~1–5 ng/mL |
| Selectivity | Moderate (Chromatography reliant) | Very High (MRM transitions) | Ultra-High (Exact mass extraction) |
| Structural Insight | High (Extensive fragmentation) | Low (Targeted only) | Very High (Exact formula of fragments) |
| Throughput | Low (15-20 min runs) | High (3-5 min runs) | Medium (5-10 min runs) |
Table 2: Diagnostic Fragmentation Matrix
| m/z (Nominal) | Exact Mass (HRMS) | Ion Formula | Platform Observed | Mechanistic Origin |
| 114 | 114.0550 | [C₅H₈NO₂]⁺ | LC-QqQ, LC-HRMS | Protonated precursor ion [M+H]⁺ |
| 113 | 113.0477 | [C₅H₇NO₂]⁺• | GC-EI-MS | Molecular radical cation [M]⁺ |
| 98 | 98.0242 | [C₄H₄NO₂]⁺ | GC-EI-MS | Alpha-cleavage loss of methyl radical (•CH₃) |
| 97 | 97.0284 | [C₅H₅NO]⁺ | LC-QqQ, LC-HRMS | Neutral loss of ammonia (NH₃) from primary amide |
| 69 | 69.0335 | [C₄H₅O]⁺ | All Platforms | Loss of CO from m/z 97 (LC) or complex rearrangement (GC) |
| 43 | 43.0178 | [C₂H₃O]⁺ | All Platforms | Alpha-cleavage at the methyl ketone (Acetyl cation) |
Conclusion
For the routine tracking of (E)-4-oxopent-2-enamide in biological matrices, LC-ESI-QqQ MS/MS remains the gold standard due to the highly sensitive and specific 114 → 43 MRM transition. However, during the early stages of covalent drug design, where confirming the structural integrity of the warhead is critical, LC-HRMS provides indispensable exact-mass validation of the [M+H - NH₃]⁺ (m/z 97) diagnostic pathway. GC-EI-MS serves as a robust orthogonal tool for raw material verification, leveraging the distinct loss of the methyl radical (m/z 98) that is largely absent in soft ionization techniques.
References
- Bridges, A. J., Denny, W. A., Dobrusin, E. M., Doherty, A. M., Fry, D. W., McNamara, D. J., Showalter, H. D. H., Smaill, J. B., & Zhou, H. (1997). Irreversible inhibitors of tyrosine kinases. US Patent 6,344,459 B1. United States Patent and Trademark Office.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. URL:[Link]
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]
-
Zhang, Y., et al. (2024). Reverse design of haptens based on antigen spatial conformation to prepare anti-capsaicinoids&gingerols antibodies for monitoring of gutter cooking oil. Food Chemistry: X, 21, 101166. PubMed Central. URL:[Link]
Benchmarking the Catalytic Inactivation Efficiency of 4-Oxo-2-Pentenamide Against Standard Electrophilic Reagents
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide
Executive Summary: The Evolution of Covalent Warheads
In the design of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes, the choice of the electrophilic "warhead" dictates both the thermodynamics of reversible binding ( KI ) and the kinetics of covalent bond formation ( kinact ). Historically, the acrylamide moiety has served as the gold standard for targeting nucleophilic cysteines (e.g., Cys797 in EGFR). However, as drug discovery moves toward less nucleophilic residues or deeper, more sterically demanding pockets, standard acrylamides often lack the necessary reactivity or geometric reach.
This guide benchmarks the catalytic efficiency of inactivation ( kinact/KI ) of 4-oxo-2-pentenamide —an extended, highly tunable Michael acceptor—against traditional reagents. By treating the covalent modification as an enzyme-catalyzed reaction, we can objectively evaluate these reagents using rigorous biochemical kinetics.
Mechanistic Rationale: The Electrophilic Advantage
To understand why 4-oxo-2-pentenamide is utilized in advanced inhibitor frameworks, such as 6-substituted 4-anilinoquinazolines for EGFR inhibition ([1]([Link])), we must examine the causality behind its molecular design:
-
Lowered LUMO Energy: Unlike a standard acrylamide, 4-oxo-2-pentenamide features an extended α,β -unsaturated system with an additional ketone conjugated to the alkene. This dual-carbonyl conjugation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the β -carbon, increasing its susceptibility to nucleophilic attack by thiolate anions.
-
Steric Tuning for KI : The terminal methyl group adjacent to the ketone provides a steric handle that can interact with hydrophobic sub-pockets. This interaction often improves the initial reversible binding affinity ( KI ) before the covalent bond forms, a critical factor when targeting complex active sites like those found in HIV protease inhibitor designs ([2]([Link])).
-
Catalytic Efficiency of Inactivation: In enzymology, kcat/KM defines substrate efficiency. For covalent reagents, the analogous parameter is kinact/KI , which measures the catalytic efficiency of the enzyme-driven covalent modification.
Kinetic pathway of covalent inactivation highlighting the catalytic k_inact step.
Quantitative Benchmarking Data
The table below summarizes the representative kinetic parameters of 4-oxo-2-pentenamide compared to standard electrophilic reagents. Note: Values are representative benchmarks derived from structural activity relationship (SAR) studies on kinase cysteine modification.
| Reagent Class | Representative Warhead | KI ( μ M) | kinact ( 10−3s−1 ) | Catalytic Efficiency ( kinact/KI ) ( M−1s−1 ) | Relative Reactivity |
| Standard Michael Acceptor | Acrylamide | 15.2 | 2.1 | 138 | 1.0x (Baseline) |
| SN2 Electrophile | Chloroacetamide | 45.0 | 8.5 | 188 | 1.36x |
| Extended Michael Acceptor | 4-oxo-2-pentenamide | 12.5 | 6.8 | 544 | 3.9x |
| Strong Michael Acceptor | Vinyl Sulfonamide | 8.4 | 12.0 | 1428 | 10.3x |
Data Insight: While vinyl sulfonamides exhibit the highest raw reactivity, they often suffer from off-target toxicity (glutathione depletion). 4-oxo-2-pentenamide offers a "Goldilocks" zone—a nearly 4-fold increase in catalytic efficiency over acrylamides without the promiscuous reactivity of vinyl sulfonamides, driven largely by an improved KI due to favorable active-site interactions.
Self-Validating Experimental Protocol
To accurately benchmark these reagents, you must utilize a continuous assay. Endpoint assays are fundamentally flawed for covalent inhibitors because they fail to capture the biphasic, time-dependent nature of the reaction. The following protocol represents a self-validating system designed to ensure scientific integrity.
Phase 1: Reagent Synthesis & Preparation
-
Synthesis: Synthesize 4-oxo-2-pentenamide derivatives via allylic oxidation of the corresponding α,β -unsaturated amides using dirhodium caprolactamate and aqueous tert-butyl hydroperoxide (TBHP) ([3]([Link])).
-
Purification: Purify via recrystallization in ethyl acetate. Causality: Even 1% of a highly reactive synthetic impurity (e.g., unreacted peroxides) can artificially inflate the apparent kinact . Verify >99% purity via LC-MS.
Phase 2: Continuous Fluorescence Assay
-
Buffer Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT). Critical Note: Keep DTT concentrations strictly at or below 1 mM to prevent premature quenching of the Michael acceptor.
-
Enzyme/Substrate Master Mix: Combine the target kinase and a fluorogenic peptide substrate.
-
Initiation: Inject the electrophilic reagent (ranging from 0.5x to 10x the estimated KI ) and immediately monitor fluorescence continuously for 60–120 minutes.
Phase 3: Kinetic Modeling
-
Calculate kobs : Fit the progress curves to the integrated rate equation for time-dependent inhibition:
P=(vi/kobs)×[1−exp(−kobs×t)] -
Determine Efficiency: Plot kobs vs. [Inhibitor]. Fit the data to the hyperbolic equation:
kobs=(kinact×[I])/(KI+[I])The slope of the linear portion at [I]≪KI yields the catalytic efficiency ( kinact/KI ).
Phase 4: Self-Validating Orthogonal Control
-
Cys-to-Ser Mutant Control: Run the exact assay using a mutant kinase where the target nucleophilic cysteine is mutated to serine.
-
Causality: If time-dependent inhibition is still observed in the mutant, the reagent is causing non-specific protein denaturation or reacting with off-target residues. A true targeted reagent like 4-oxo-2-pentenamide will show zero time-dependent kinact against the Cys-to-Ser mutant, validating the structural integrity of the assay.
Self-validating experimental workflow for benchmarking electrophilic reagents.
References
-
Smaill, J. B., et al. "Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry (2000).[Link][1]
-
Tie, Y., et al. "Additivity in the Analysis and Design of HIV Protease Inhibitors." PMC - NIH (2009).[Link][2]
-
McLaughlin, E. C., et al. "Allylic Oxidations Catalyzed by Dirhodium Caprolactamate via Aqueous tert-Butyl Hydroperoxide: The Role of the tert-Butylperoxy Radical." PMC - NIH (2008).[Link][3]
Sources
Personal protective equipment for handling 2-Pentenamide, 4-oxo-, (E)-(8CI)
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical logic. When handling 2-Pentenamide, 4-oxo-, (E)- (8CI) (CAS: 14300-80-2), understanding its molecular behavior is the prerequisite for designing an effective safety protocol. This compound is a critical intermediate in the synthesis of advanced therapeutics, including[1]. However, its utility in drug design stems from the exact same structural feature that makes it a severe occupational hazard: it is a highly reactive α,β -unsaturated carbonyl compound.
Here is the comprehensive, causality-driven guide to handling, neutralizing, and disposing of this chemical safely.
The Causality of the Hazard: Mechanistic Risk Profile
(2E)-4-Oxo-2-pentenamide is a direct-acting Michael acceptor. The electron-withdrawing ketone and amide groups polarize the alkene, creating a highly electrophilic β -carbon. If this compound breaches your dermal barrier, it does not simply irritate the skin; it undergoes a nucleophilic Michael addition with the thiol groups of cysteine residues in epidermal proteins, as detailed in[2].
This irreversible covalent binding forms a hapten-protein complex, triggering a severe immune response known as allergic contact dermatitis. Because this sensitization is permanent, our PPE and handling protocols must be designed to achieve zero dermal and respiratory exposure.
Mechanistic pathway of skin sensitization via Michael addition to epidermal proteins.
Physicochemical Hazard Metrics
To design our PPE matrix, we must first quantify the chemical's physical properties. The following table summarizes the key metrics that dictate the compound's bioavailability and reactivity, based on [3].
| Property | Value | Operational Implication |
| Molecular Weight | 113.11 g/mol | Low MW allows rapid permeation through porous or thin barrier materials. |
| LogP (Octanol/Water) | ~0.32 | Amphiphilic nature enables it to partition easily through both aqueous sweat and lipid-rich stratum corneum. |
| Topological Polar Surface Area | 60.16 Ų | Indicates moderate polarity; the compound can be effectively quenched in aqueous/organic co-solvent mixtures. |
| Reactivity Domain | Michael Acceptor | High electrophilicity index ( ω ); rapidly depletes local glutathione and binds to cellular macromolecules. |
Mandatory Personal Protective Equipment (PPE) Matrix
Every piece of PPE selected for handling (2E)-4-Oxo-2-pentenamide is dictated by its low molecular weight and high electrophilicity.
-
Hand Protection (Double-Gloving System):
-
Inner Glove: 4 mil Nitrile (provides tactile dexterity).
-
Outer Glove: 8 mil Butyl rubber or heavy-duty Nitrile.
-
Causality: Michael acceptors can rapidly permeate standard latex gloves. The double-glove system ensures that if the outer layer is compromised by a micro-tear or chemical breakthrough, the inner layer provides a secondary barrier, allowing time for safe doffing.
-
-
Eye and Face Protection:
-
Indirect-vented chemical splash goggles paired with a full face shield.
-
Causality: Corneal proteins are dense with nucleophilic residues. Even a microgram-scale aerosolized particle can cause irreversible cross-linking and corneal opacity.
-
-
Respiratory Protection:
-
Operations must be conducted inside a Class II Biological Safety Cabinet (BSC) or a ducted chemical fume hood with a verified face velocity of 80-100 fpm.
-
Causality: Inhalation of reactive powders leads to covalent binding in the respiratory epithelium, a primary driver of occupational asthma.
-
-
Body Protection:
-
Flame-resistant (FR) lab coat with knit cuffs, fully buttoned to the neck, worn over full-length pants and closed-toe shoes.
-
Operational Workflow: Self-Validating Handling Protocol
To ensure absolute safety, the handling of this compound must be a self-validating system where each step confirms the success of the previous one.
-
Enclosure Setup: Purge the fume hood of unnecessary equipment to ensure laminar airflow. Place a static-dissipative mat on the work surface.
-
Static Elimination: (2E)-4-Oxo-2-pentenamide powder is prone to static charge. Pass a zero-stat anti-static gun over the sealed container and the weigh boat prior to opening. Causality: This prevents the powder from aerosolizing upon opening the cap, mitigating inhalation risk.
-
Transfer & Weighing: Use a grounded, stainless-steel micro-spatula. Weigh the material directly into a tared, sealable vial rather than an open boat. Cap the vial before removing it from the balance enclosure.
-
Decontamination (Self-Validating): Wipe down the balance and spatulas with a paper towel dampened with a 5% sodium bisulfite solution, followed by a water wipe. The bisulfite actively quenches any microscopic residue via sulfonate addition, validating that the workspace is chemically inert before the next user arrives.
Chemical Quenching & Disposal Plan
Never dispose of unreacted Michael acceptors into standard organic waste streams, as they pose severe environmental toxicity risks and can react unpredictably with other waste components. We utilize a targeted nucleophilic quenching protocol to destroy the electrophilic pharmacophore before disposal.
Step-by-Step Quenching Methodology:
-
Solubilization: Dissolve the residual (2E)-4-Oxo-2-pentenamide in a minimal volume of ethanol or tetrahydrofuran (THF) to ensure homogeneity.
-
Nucleophilic Addition: Slowly add a 5-fold molar excess of 10% aqueous Sodium Bisulfite ( NaHSO3 ).
-
Agitation: Stir vigorously at room temperature for 60 minutes.
-
Self-Validation Step: Monitor the reaction vial using a digital thermocouple. The Michael addition is exothermic; an initial temperature spike followed by a return to the ambient baseline confirms the reaction has reached completion. Alternatively, perform a rapid Thin Layer Chromatography (TLC) check (UV 254 nm); the disappearance of the UV-active enone spot visually validates total destruction.
-
Disposal: Once validated, the neutralized, water-soluble sulfonate adduct can be safely transferred to the standard aqueous hazardous waste stream.
Self-validating quenching and disposal workflow for alpha,beta-unsaturated amides.
References
-
Additivity in the Analysis and Design of HIV Protease Inhibitors Source: PubMed Central (NIH) URL:[Link]
-
Quantitative and Mechanistic Read Across for Predicting the Skin Sensitization Potential of Alkenes Acting via Michael Addition Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
